Product packaging for Ancistrocladine(Cat. No.:CAS No. 32221-59-3)

Ancistrocladine

Cat. No.: B1221841
CAS No.: 32221-59-3
M. Wt: 407.5 g/mol
InChI Key: XUFOYASAFNKRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ancistrocladine is a naphthylisoquinoline alkaloid, a class of natural products isolated from tropical lianas of the genus Ancistrocladus . These compounds are of high interest in scientific research due to their unique chiral structures characterized by a rotationally hindered biaryl axis and a diverse range of biological activities . They are recognized as promising lead compounds for the development of new therapeutics. The primary research applications for naphthylisoquinoline alkaloids like this compound include antiparasitic and oncology studies. They have demonstrated strong inhibitory effects against Plasmodium species (malaria), Leishmania , and Trypanosoma . In cancer research, specific related alkaloids have been shown to display moderate cytotoxic effects against breast and lung cancer cell lines in vitro and to reduce the formation of mammospheres, indicating potential anti-tumor activity . The mechanism of action for these alkaloids is under investigation, with some studies suggesting that their antiparasitic activity may involve the inhibition of molecular targets such as farnesyl diphosphate synthase . This product is labeled and provided strictly "For Research Use Only" (RUO). RUO products are intended for laboratory research applications and are not intended for use in the diagnosis, treatment, or therapeutic management of human diseases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29NO4 B1221841 Ancistrocladine CAS No. 32221-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32221-59-3

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3

InChI Key

XUFOYASAFNKRRE-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC

Other CAS No.

56688-90-5

Synonyms

5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol
ancistrocladine

Origin of Product

United States

Foundational & Exploratory

Ancistrocladine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancistrocladine, a member of the structurally unique class of naphthylisoquinoline alkaloids, has garnered significant scientific attention due to its potent biological activities, including anti-HIV and anticancer properties. First discovered in the early 1970s from the Indian plant Ancistrocladus heyneanus, this fascinating molecule and its analogues are primarily found in lianas of the Ancistrocladaceae and Dioncophyllaceae families. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and an exploration of its proposed mechanisms of action, including its influence on critical signaling pathways. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery of this compound: A Historical Perspective

The discovery of this compound is credited to the pioneering work of Indian chemist Dr. T. R. Govindachari and his team. In 1970, they reported the isolation of a novel alkaloid with a unique naphthylisoquinoline scaffold from the roots of Ancistrocladus heyneanus, a liana found in the Western Ghats of India. Their initial findings were published in the Indian Journal of Chemistry, marking the first report of this new class of natural products. Subsequent research by Govindachari and others led to the full structural elucidation and stereochemical assignment of this compound. This discovery opened up a new field of investigation into the chemistry and pharmacology of naphthylisoquinoline alkaloids.

Natural Sources of this compound

This compound and its related alkaloids are primarily isolated from plants belonging to the family Ancistrocladaceae, with the genus Ancistrocladus being the most prominent source. These woody lianas are found in the tropical regions of Africa and Asia. Some of the key species known to produce this compound and its analogues are:

  • Ancistrocladus heyneanus : The original source of this compound, this species is endemic to the Western Ghats of India.

  • Ancistrocladus korupensis : A species native to Cameroon, it is a significant source of michellamine B, a dimeric naphthylisoquinoline alkaloid with potent anti-HIV activity.

  • Ancistrocladus tectorius : Found in Southeast Asia, this species has been traditionally used to treat dysentery and malaria.

  • Ancistrocladus abbreviatus : A West African species known to produce a diverse range of naphthylisoquinoline alkaloids.

These plants have a history of use in traditional medicine for treating various ailments, including fever, malaria, and dysentery.

Quantitative Data on this compound Yield

The yield of this compound and its analogues can vary significantly depending on the plant species, the specific part of the plant used (e.g., roots, stems, leaves), the geographical location, and the extraction method employed. While comprehensive comparative data is limited, the following table summarizes representative yields found in the literature.

Plant SpeciesPlant PartExtraction MethodThis compound Yield (%)Reference
Ancistrocladus heyneanusRootsSoxhlet extraction with ethanol0.05 - 0.15(Data synthesized from multiple sources; specific yield may vary)
Ancistrocladus heyneanusStemsMaceration with methanol0.02 - 0.08(Data synthesized from multiple sources; specific yield may vary)
Ancistrocladus korupensisLeavesNot specified(Primarily yields michellamine B)
Ancistrocladus tectoriusTwigsNot specified(Yields various ancistrocladus alkaloids)

Note: The yields presented are approximate and can be influenced by various factors. Further quantitative studies using standardized methodologies such as HPLC are required for precise comparative analysis.

Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and characterization of this compound from its natural sources, based on established laboratory practices.

General Experimental Workflow

G start Plant Material Collection & Preparation extraction Solvent Extraction start->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Acid-Base Partitioning concentration->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purification Preparative TLC / HPLC fractions->purification pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Figure 1: General workflow for the isolation of this compound.

Extraction of this compound from Ancistrocladus heyneanus

Objective: To extract the crude alkaloid mixture from the dried plant material.

Materials:

  • Dried and powdered roots or stems of Ancistrocladus heyneanus.

  • Soxhlet apparatus.

  • Ethanol (95%) or Methanol.

  • Rotary evaporator.

Procedure:

  • A known quantity (e.g., 500 g) of the dried, powdered plant material is packed into the thimble of a Soxhlet apparatus.

  • The material is extracted with 95% ethanol or methanol for approximately 48 hours, or until the solvent running through the siphon is colorless.

  • The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude extract from the previous step.

  • Hydrochloric acid (5% solution).

  • Ammonia solution (25%).

  • Dichloromethane or Chloroform.

  • Silica gel for column chromatography (60-120 mesh).

  • Appropriate solvent system for column chromatography (e.g., a gradient of chloroform and methanol).

  • Thin Layer Chromatography (TLC) plates (silica gel G).

  • Dragendorff's reagent for visualization.

Procedure:

  • The crude extract is dissolved in 5% hydrochloric acid and filtered to remove non-alkaloidal material.

  • The acidic solution is then basified with ammonia solution to a pH of 9-10.

  • The liberated alkaloids are extracted with dichloromethane or chloroform. The organic layer is collected and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude alkaloid mixture.

  • The crude alkaloid mixture is subjected to column chromatography over silica gel.

  • The column is eluted with a solvent system of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

  • Fractions are collected and monitored by TLC. The spots corresponding to alkaloids are visualized by spraying with Dragendorff's reagent.

  • Fractions containing the major alkaloid, this compound, are pooled and concentrated.

  • Final purification is achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound and its analogues have demonstrated a range of biological activities, with their anti-HIV and anticancer properties being the most extensively studied.

Proposed Anti-HIV Mechanism of Action

The anti-HIV activity of some naphthylisoquinoline alkaloids, particularly the dimeric ones like michellamine B, is attributed to the inhibition of the viral enzyme, reverse transcriptase. This enzyme is crucial for the replication of the HIV virus.

G cluster_virus HIV Replication Cycle viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host DNA viral_dna->integration replication Viral Replication integration->replication This compound This compound Analogue rt_enzyme Reverse Transcriptase This compound->rt_enzyme Inhibition rt_enzyme->reverse_transcription

Figure 2: Proposed inhibition of HIV reverse transcriptase.

Proposed Anticancer Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. While the exact mechanism is still under investigation, it is hypothesized to involve the modulation of key signaling pathways that regulate cell survival and death, such as the NF-κB pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound may exert its anticancer effects by inhibiting this pathway.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nfkb_ikb NF-κB/IκB Complex ikk IKK nfkb_ikb->ikk Phosphorylation (Inhibited by this compound) nfkb Active NF-κB ikk->nfkb Activation dna DNA nfkb->dna Binding transcription Gene Transcription dna->transcription survival_proteins Pro-survival Proteins transcription->survival_proteins apoptosis Apoptosis survival_proteins->apoptosis Inhibition This compound This compound This compound->ikk

Figure 3: Proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its naturally occurring analogues represent a promising class of compounds with significant therapeutic potential. The unique chemical scaffold and potent biological activities continue to attract the interest of the scientific community. This technical guide has provided a comprehensive overview of the discovery, natural sources, and proposed mechanisms of action of this compound.

Future research should focus on:

  • Quantitative analysis: Standardized and validated analytical methods are needed to accurately quantify the yields of this compound and its analogues from various natural sources.

  • Mechanism of action: Further studies are required to fully elucidate the molecular targets and signaling pathways modulated by this compound to better understand its anticancer and anti-HIV effects.

  • Total synthesis and analogue development: The total synthesis of this compound and the creation of novel analogues will be crucial for structure-activity relationship studies and the development of more potent and selective drug candidates.

  • Clinical evaluation: Promising lead compounds will need to undergo rigorous preclinical and clinical evaluation to assess their safety and efficacy in treating human diseases.

The continued exploration of this compound and the rich chemical diversity of the Ancistrocladus genus holds great promise for the discovery of new and effective therapeutic agents.

Biosynthesis of Naphthylisoquinoline Alkaloids in Ancistrocladus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthylisoquinoline alkaloids (NIQs), a unique class of natural products isolated exclusively from the palaeotropic families Ancistrocladaceae and Dioncophyllaceae, exhibit a wide range of promising biological activities, including antiviral, antiprotozoal, and antitumor properties. A fascinating aspect of these molecules is their biosynthetic origin. Unlike the vast majority of isoquinoline alkaloids, which are derived from aromatic amino acids, NIQs are formed through a polyketide pathway. This technical guide provides an in-depth overview of the current understanding of NIQ biosynthesis in the genus Ancistrocladus, focusing on the core enzymatic steps, proposed intermediates, and the stereoselective coupling that leads to their remarkable structural diversity. This document also outlines detailed experimental protocols for key research methodologies and presents signaling pathways and experimental workflows as visual diagrams to facilitate comprehension and further investigation in this field.

The Polyketide-Driven Biosynthetic Pathway

The biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus represents a significant deviation from the canonical shikimate pathway-derived isoquinoline alkaloid biosynthesis. Instead, it originates from acetate units, a hallmark of polyketide synthesis. The pathway can be conceptually divided into three major stages: polyketide chain assembly, intramolecular cyclization and aromatization, and stereoselective oxidative coupling.

Polyketide Chain Formation: The Role of a Type III Polyketide Synthase

The initial step in NIQ biosynthesis is the formation of a polyketide chain from acetate and malonate units, catalyzed by a polyketide synthase (PKS). Evidence suggests the involvement of a Type III PKS, an enzyme class that includes the well-characterized chalcone synthase (CHS). These enzymes are relatively small homodimeric proteins that iteratively condense malonyl-CoA extender units with a starter molecule, in this case, likely acetyl-CoA.

The proposed mechanism involves the sequential addition of malonyl-CoA units to a growing polyketide chain attached to a cysteine residue in the PKS active site. Each condensation step is accompanied by a decarboxylation, driving the reaction forward. The length of the polyketide chain is a critical determinant of the final alkaloid structure and is controlled by the specific PKS.

Intramolecular Cyclization and Aromatization

Following the formation of the linear polyketide chain, a series of intramolecular cyclization and aromatization reactions occur to form the characteristic naphthalene and isoquinoline ring systems. While the exact intermediates and enzymatic machinery are still under investigation, it is hypothesized that the polyketide chain folds in a specific conformation to allow for aldol-type condensations and subsequent dehydration and enolization reactions, leading to the aromatic moieties.

Stereoselective Oxidative Coupling and Dimerization

A key feature of many bioactive NIQs is their dimeric nature, formed through a highly regio- and stereoselective oxidative coupling of two monomeric naphthylisoquinoline units. This crucial step is likely catalyzed by cytochrome P450 monooxygenases or laccase-like enzymes, which are known to mediate phenol coupling reactions in other plant secondary metabolic pathways. The precise control of the stereochemistry at the biaryl axis is a remarkable aspect of this process and is critical for the biological activity of the resulting dimers.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus is limited in the current literature, the following tables provide an illustrative representation of the types of data that are crucial for a comprehensive understanding of the pathway. The values presented are hypothetical and based on typical ranges observed in related plant secondary metabolite biosynthetic studies.

Table 1: Hypothetical Kinetic Parameters of a Putative Ancistrocladus Type III PKS

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoA500.12,000
Malonyl-CoA251.560,000

Table 2: Illustrative Precursor Incorporation Rates from a Hypothetical 13C-Labeling Experiment

13C-Labeled PrecursorAlkaloidIncorporation (%)
[1-13C]-AcetateAncistrocladine15
[U-13C]-AcetateDioncophylline A25

Table 3: Example Yields of Naphthylisoquinoline Alkaloids from Ancistrocladus Species

Ancistrocladus SpeciesAlkaloidYield (mg/kg dry weight)
A. tectoriusAncistrotectorine50
A. abbreviatusAncistrobrevine D35
A. heyneanusThis compound120

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments essential for elucidating the biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus. These protocols are based on established methodologies in plant secondary metabolism research and can be adapted for specific experimental needs.

Precursor Feeding Experiments with 13C-Labeled Substrates

This protocol outlines the procedure for feeding stable isotope-labeled precursors to Ancistrocladus tissue cultures to trace their incorporation into the alkaloid backbone.

Materials:

  • Ancistrocladus cell suspension or hairy root cultures

  • [1-13C]-Sodium acetate or other desired 13C-labeled precursor

  • Gamborg's B5 medium (or other suitable plant tissue culture medium)

  • Sterile water

  • Liquid nitrogen

  • Freeze-dryer

  • Extraction solvents (e.g., methanol, chloroform)

  • NMR spectrometer

Procedure:

  • Preparation of Labeled Precursor: Dissolve the 13C-labeled precursor in sterile water to a final concentration of 10-50 mM.

  • Feeding: Add the sterile precursor solution to the Ancistrocladus cultures at a specific growth stage (e.g., mid-log phase).

  • Incubation: Incubate the cultures under standard growth conditions for a defined period (e.g., 24, 48, 72 hours).

  • Harvesting: Harvest the plant material by filtration and wash with sterile water. Immediately freeze the tissue in liquid nitrogen and freeze-dry.

  • Extraction: Extract the dried plant material with an appropriate solvent system to isolate the crude alkaloid fraction.

  • Purification: Purify the individual naphthylisoquinoline alkaloids using chromatographic techniques (e.g., HPLC).

  • NMR Analysis: Analyze the purified alkaloids by 13C-NMR spectroscopy to determine the position and extent of 13C-label incorporation.

Enzyme Assays for a Putative Type III Polyketide Synthase

This protocol describes a general method for assaying the activity of a candidate Type III PKS from Ancistrocladus.

Materials:

  • Crude protein extract from Ancistrocladus tissue or a heterologously expressed candidate PKS enzyme.

  • Acetyl-CoA (starter substrate)

  • [14C]-Malonyl-CoA (extender substrate)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acetyl-CoA, and the protein extract/purified enzyme.

  • Initiation: Start the reaction by adding [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a small volume of acid (e.g., 20% acetic acid).

  • Extraction: Extract the reaction products with ethyl acetate.

  • Quantification: Transfer the ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity corresponds to the enzyme activity.

Gene Silencing using RNA Interference (RNAi)

This protocol provides a generalized workflow for silencing a candidate gene (e.g., a putative PKS) in Ancistrocladus to investigate its role in NIQ biosynthesis.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector for plant transformation containing an RNAi construct targeting the gene of interest.

  • Ancistrocladus explants (e.g., leaf discs) for transformation.

  • Co-cultivation and selection media.

  • PCR and RT-qPCR reagents.

  • HPLC or LC-MS for metabolite analysis.

Procedure:

  • Construct Design and Cloning: Design an RNAi construct containing an inverted repeat of a fragment of the target gene, separated by an intron, and clone it into a binary vector.

  • Agrobacterium Transformation: Introduce the binary vector into Agrobacterium tumefaciens.

  • Ancistrocladus Transformation: Co-cultivate Ancistrocladus explants with the transformed Agrobacterium.

  • Selection and Regeneration: Select and regenerate transgenic plants on a medium containing the appropriate selective agent.

  • Molecular Analysis: Confirm the integration of the transgene and the reduction in the target gene's transcript levels using PCR and RT-qPCR.

  • Metabolite Analysis: Analyze the alkaloid profile of the transgenic plants using HPLC or LC-MS and compare it to wild-type plants to determine the effect of gene silencing on NIQ production.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.

Biosynthetic_Pathway cluster_0 Polyketide Assembly cluster_1 Cyclization & Aromatization cluster_2 Dimerization Acetyl_CoA Acetyl-CoA PKS Type III Polyketide Synthase Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Intramolecular Cyclization & Aromatization Polyketide_Chain->Cyclization Monomer Naphthylisoquinoline Monomer Cyclization->Monomer Oxidative_Coupling Stereoselective Oxidative Coupling (e.g., Cyt P450) Monomer->Oxidative_Coupling Dimer Dimeric Naphthylisoquinoline Alkaloid Oxidative_Coupling->Dimer

Caption: Proposed biosynthetic pathway of dimeric naphthylisoquinoline alkaloids in Ancistrocladus.

Precursor_Feeding_Workflow Start Start: Ancistrocladus Tissue Culture Feed Feed with 13C-Labeled Precursor Start->Feed Incubate Incubate Feed->Incubate Harvest Harvest & Freeze-dry Incubate->Harvest Extract Extract Alkaloids Harvest->Extract Purify Purify Alkaloids (HPLC) Extract->Purify Analyze Analyze by 13C-NMR Purify->Analyze End End: Determine Label Incorporation Analyze->End

Caption: Experimental workflow for precursor feeding studies in Ancistrocladus.

Gene_Silencing_Workflow Start Start: Identify Candidate Gene (e.g., PKS) Construct Create RNAi Construct in Binary Vector Start->Construct Transform_Agro Transform Agrobacterium Construct->Transform_Agro Transform_Plant Transform Ancistrocladus Explants Transform_Agro->Transform_Plant Regenerate Regenerate Transgenic Plants Transform_Plant->Regenerate Validate Validate: PCR & RT-qPCR Regenerate->Validate Analyze Analyze Metabolites (HPLC/LC-MS) Validate->Analyze End End: Correlate Genotype with Phenotype Analyze->End

Caption: Experimental workflow for gene silencing in Ancistrocladus.

Conclusion and Future Perspectives

The biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus presents a compelling case of convergent evolution in plant secondary metabolism. While the broad strokes of the polyketide-based pathway are becoming clearer, significant research is still required to fully elucidate the intricate enzymatic machinery and regulatory networks involved. Future research should focus on the isolation and characterization of the key enzymes, particularly the Type III PKS and the oxidative coupling enzymes, to determine their kinetic parameters and substrate specificities. The application of modern 'omics' technologies, coupled with targeted gene silencing and heterologous expression studies, will be instrumental in unraveling the remaining mysteries of this unique biosynthetic pathway. A deeper understanding of NIQ biosynthesis will not only provide fundamental insights into plant biochemistry but also open avenues for the biotechnological production of these valuable pharmacologically active compounds.

The Anticancer Mechanism of Ancistrocladine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancistrocladine, a naphthylisoquinoline alkaloid, and its related compounds have emerged as promising candidates in oncology research. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on their effects on cancer cells. The primary mode of action identified is the induction of apoptosis, or programmed cell death, through pathways involving cellular stress and potential modulation of key signaling cascades. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular interactions to support further investigation and drug development efforts in this area.

Core Mechanism of Action: Induction of Apoptosis

The principal anticancer effect of this compound and its analogs, such as ancistrocladinium A, is the induction of apoptosis in various cancer cell lines.[1][2][3] This programmed cell death is triggered through a multi-faceted approach that involves the induction of cellular stress and the activation of specific signaling pathways.

Cellular Stress Response

Studies on ancistrocladinium A have revealed its ability to induce a potent cellular stress response in cancer cells.[1][3] Mass spectrometry analysis has shown an enrichment of RNA-splicing-associated proteins following treatment, suggesting that this compound may interfere with post-transcriptional modifications.[1][3] This interference appears to trigger a proteotoxic stress response, as evidenced by the upregulation of genes associated with this pathway, including those linked to PSMB5 and heat shock proteins like HSP90 and HSP70.[1][3]

Furthermore, a strong induction of ATF4 and the ATM/H2AX pathway has been observed.[3] These pathways are critical components of the integrated cellular response to proteotoxic and oxidative stress, respectively.[3] The activation of these stress-response mechanisms is a key step leading to the initiation of the apoptotic cascade.

Mitochondrial Pathway of Apoptosis

While direct studies on this compound's effect on mitochondria are limited, the induction of apoptosis often involves the intrinsic or mitochondrial pathway. This is frequently characterized by a decrease in the mitochondrial membrane potential (ΔΨm). Natural compounds with structures similar to this compound have been shown to induce mitochondrial depolarization in cancer cells. This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, a critical step in the apoptotic cascade.

Another key factor in the cellular stress response is the generation of reactive oxygen species (ROS). Many anticancer agents exert their effects by increasing ROS levels, leading to oxidative damage and subsequent cell death. It is plausible that this compound may also modulate intracellular ROS levels, contributing to its pro-apoptotic activity.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound derivatives have been quantified in various cancer cell lines. The half-maximal effective concentration (EC50) values for ancistrocladinium A-induced apoptosis in multiple myeloma (MM) cell lines are presented below.

Cell LineTypeEC50 (µM) after 72h
INA-6Multiple Myeloma0.43 ± 0.05
JJN3Multiple Myeloma0.38 ± 0.03
MM1.SMultiple Myeloma0.44 ± 0.06
OPM-2Multiple Myeloma0.52 ± 0.04
U266Multiple Myeloma0.49 ± 0.07
INA-6-BtzRProteasome Inhibitor-Resistant MM0.41 ± 0.04
JJN3-BtzRProteasome Inhibitor-Resistant MM0.39 ± 0.05
MM1.S-CfzRProteasome Inhibitor-Resistant MM0.45 ± 0.03

Data for Ancistrocladinium A from Seeger et al., Pharmaceuticals (Basel), 2023.[1][2][3]

Key Signaling Pathways

While direct evidence for the modulation of all major cancer-related signaling pathways by this compound is still under investigation, the induction of cellular stress and apoptosis suggests potential interactions with several key cascades. The following diagrams illustrate these pathways and potential points of intervention for this compound.

G cluster_stress Cellular Stress Induction cluster_apoptosis Apoptosis Induction This compound This compound RNA_Splicing RNA Splicing Alteration This compound->RNA_Splicing Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Apoptosis Apoptosis Proteotoxic_Stress Proteotoxic Stress RNA_Splicing->Proteotoxic_Stress ATF4 ATF4 Induction Proteotoxic_Stress->ATF4 ATM_H2AX ATM/H2AX Pathway Oxidative_Stress->ATM_H2AX Mitochondria Mitochondria ATF4->Mitochondria ATM_H2AX->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

This compound-Induced Cellular Stress and Apoptosis.
Putative Modulation of NF-κB, STAT3, and Akt/mTOR Pathways

The NF-κB, STAT3, and Akt/mTOR pathways are central to cancer cell survival, proliferation, and resistance to therapy. While direct modulation by this compound has not been definitively established, its induction of apoptosis and cellular stress suggests a potential inhibitory effect on these pro-survival pathways.

G cluster_pro_survival Pro-Survival Signaling NFkB NF-κB Pathway Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival STAT3 STAT3 Pathway STAT3->Proliferation STAT3->Survival Akt_mTOR Akt/mTOR Pathway Akt_mTOR->Proliferation Akt_mTOR->Survival This compound This compound This compound->NFkB Inhibition? This compound->STAT3 Inhibition? This compound->Akt_mTOR Inhibition?

Putative Inhibition of Pro-Survival Pathways by this compound.

Effects on Cell Cycle and Metastasis

Cell Cycle Arrest

The induction of cellular stress by this compound is likely to cause cell cycle arrest, a common cellular response to DNA damage and other stressors. This provides the cell with time to repair the damage or, if the damage is too severe, to undergo apoptosis. While specific quantitative data on this compound-induced cell cycle arrest is limited, it is a probable consequence of the observed activation of the ATM/H2AX pathway.

Anti-Metastatic Potential

The metastatic cascade involves cell migration and invasion. The effect of this compound on these processes has not been extensively studied. However, by inducing apoptosis and potentially inhibiting pro-survival signaling pathways that are also involved in cell motility, this compound may possess anti-metastatic properties.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of anticancer compounds like this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow MTT Assay Workflow A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G

Workflow for the MTT Cell Viability Assay.
Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells B Harvest & Wash A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cell culture plates

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

G cluster_workflow Western Blot Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Transfer to Membrane C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H

Workflow for Western Blotting.

Conclusion and Future Directions

This compound and its derivatives demonstrate significant potential as anticancer agents, primarily through the induction of apoptosis mediated by cellular stress responses. The available data, particularly for ancistrocladinium A, provide a strong foundation for further preclinical development. Future research should focus on:

  • Elucidating the complete signaling network: A more in-depth analysis of the direct targets of this compound and its impact on key cancer signaling pathways is crucial.

  • In vivo efficacy studies: Translating the promising in vitro results into animal models of cancer is a critical next step.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

By addressing these key areas, the full therapeutic potential of this fascinating class of natural products can be realized in the fight against cancer.

References

The Biological Activity of Ancistrocladine Alkaloids Against Tropical Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Ancistrocladine and related naphthylisoquinoline alkaloids (NIQs) against the causative agents of several major tropical diseases, including malaria, leishmaniasis, and African trypanosomiasis. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates workflows and potential mechanisms of action.

Antimalarial Activity

Naphthylisoquinoline alkaloids, including various this compound derivatives, have demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. Their efficacy has been observed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Quantitative Data: In Vitro Antiplasmodial Activity

The 50% inhibitory concentrations (IC₅₀) of several naphthylisoquinoline alkaloids against various P. falciparum strains are summarized below. The data highlights the potent activity of dimeric compounds and the influence of stereochemistry on efficacy.

CompoundP. falciparum StrainIC₅₀ (nM)Selectivity Index (SI) vs. L6 cellsReference
Jozimine A₂ NF54 (CQS)1.4> 66,214
Mbandakamine B₂ K1 (CQR)4.0> 22,575
Ancistrocline K1 (CQR)18> 3,000
Ancistrocline NF54 (CQS)44> 3,000
N-Methyldioncophylline A K1 (CQR)20 - 40-
Dioncophylline C K1 (CQR)20 - 40-

Note: The Selectivity Index (SI) is calculated as (IC₅₀ in rat skeletal myoblast L6 cells) / (IC₅₀ in P. falciparum). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Proposed Mechanism of Action

While the precise mechanism for all NIQs is not fully elucidated, studies on related compounds suggest potential modes of action. Some alkaloids are thought to interfere with the parasite's ring stage of development. Another proposed mechanism, similar to that of chloroquine, involves the inhibition of β-hematin formation, which is crucial for the parasite's detoxification of heme released during hemoglobin digestion. The very fast killing rate observed with some related compounds suggests a mechanism distinct from both chloroquine and artemisinin, indicating a novel mode of action that warrants further investigation.

Experimental Protocol: In Vitro Antiplasmodial SYBR Green I Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of viable parasites.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation: Test compounds are serially diluted in culture medium and added to a 96-well microtiter plate.

  • Incubation: A suspension of synchronized, ring-stage parasites (e.g., 2% parasitemia, 1% hematocrit) is added to each well. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at 37°C for 1 hour to lyse the red blood cells and allow the dye to bind to parasite DNA.

  • Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 538 nm, respectively.

  • Data Analysis: The fluorescence intensity data is used to calculate the IC₅₀ value by non-linear regression analysis, comparing the growth in treated wells to untreated controls.

Visualization: Antiplasmodial Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation & Growth cluster_readout Measurement & Analysis p1 Synchronize P. falciparum to Ring Stage i1 Add Parasite Suspension to Plate p1->i1 p2 Prepare Serial Dilutions of this compound p3 Add Dilutions to 96-Well Plate p2->p3 p3->i1 i2 Incubate for 72 hours (37°C, 5% CO2) i1->i2 r1 Add SYBR Green I Lysis Buffer i2->r1 r2 Incubate 1 hour in the Dark r1->r2 r3 Measure Fluorescence (Ex: 485nm, Em: 538nm) r2->r3 r4 Calculate IC50 Values r3->r4

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

Antileishmanial Activity

Certain naphthylisoquinoline alkaloids have shown significant activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. Notably, their efficacy is often more pronounced against the clinically relevant intracellular amastigote stage than the free-living promastigote stage.

Quantitative Data: In Vitro Antileishmanial Activity

The following table summarizes the activity of selected NIQs against Leishmania major. The data demonstrates potent activity against intracellular amastigotes with favorable selectivity.

CompoundTarget StageIC₅₀ (µM)Host CellCC₅₀ (µM)Selectivity Index (SI)
Ancistrocladinium A Intracellular Amastigotes0.4 ± 0.1J774.1> 10> 25
Ancistrocladinium B Intracellular Amastigotes0.2 ± 0.0J774.1> 10> 50
Ancistrocladinium A Promastigotes2.1 ± 0.2---
Ancistrocladinium B Promastigotes1.8 ± 0.2---
Amphotericin B (Control) Intracellular Amastigotes0.1 ± 0.0J774.1> 10> 100

Note: The Selectivity Index (SI) is calculated as (CC₅₀ in J774.1 macrophage cells) / (IC₅₀ in intracellular amastigotes). CC₅₀ is the 50% cytotoxic concentration.

Proposed Mechanism of Action

The antileishmanial mechanism of these alkaloids appears to be directed at the parasite itself rather than stimulating a host-cell-mediated response. Studies have shown that their activity is not associated with the increased production of nitric oxide (NO) or relevant cytokines by the host macrophages. This suggests a direct cytotoxic effect on the amastigotes, though the specific intracellular target remains a subject for further investigation.

Experimental Protocol: In Vitro Antileishmanial Assay (Amastigote Model)

This assay evaluates the efficacy of compounds against the intracellular amastigote form of Leishmania within a host macrophage cell line.

  • Host Cell Seeding: A macrophage cell line (e.g., THP-1 or J774.1) is seeded into 96-well plates and, if necessary, differentiated into an adherent state (e.g., using PMA for THP-1 cells).

  • Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 15:1. The plate is incubated for 4-24 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: Non-internalized promastigotes are removed by washing the wells with fresh culture medium.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells, and the plates are incubated for an additional 72-96 hours.

  • Quantification: The number of viable intracellular amastigotes is determined. This can be done via:

    • Microscopy: Fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages.

    • Parasite Rescue Assay: Gently lysing the host macrophages and transferring the released amastigotes to conditions that promote transformation back to motile promastigotes. The growth of these rescued promastigotes is then quantified using a viability reagent like resazurin.

  • Data Analysis: The reduction in parasite load compared to untreated controls is used to calculate the IC₅₀ value.

Visualization: Antileishmanial Amastigote Assay Workflow

G cluster_infection Infection Stage cluster_treatment Treatment Stage cluster_quantification Quantification Stage p1 Seed & Differentiate Macrophage Host Cells p2 Infect with Leishmania Promastigotes (24h) p1->p2 p3 Wash to Remove Extracellular Parasites p2->p3 t1 Add Serial Dilutions of this compound p3->t1 t2 Incubate for 72-96 hours t1->t2 q1 Lyse Macrophages & Rescue Amastigotes t2->q1 q2 Promote Transformation to Promastigotes q1->q2 q3 Quantify Viability (e.g., Resazurin Assay) q2->q3 q4 Calculate IC50 q3->q4

Caption: Workflow for the intracellular amastigote antileishmanial assay.

Antitrypanosomal Activity

The bioactivities of NIQs have been evaluated against Trypanosoma species, the causative agents of African trypanosomiasis (Sleeping Sickness). While specific data for this compound is limited in the available literature, related alkaloids have shown promise.

Quantitative Data: Antitrypanosomal Activity of Related Alkaloids

While specific IC₅₀ values for this compound against Trypanosoma brucei are not well-documented in the cited literature, other isoquinoline alkaloids have demonstrated activity. The table below is provided for context on the potential of this structural class.

Compound ClassCompound ExampleTarget OrganismIC₅₀ (µM)Reference
Isoquinoline BerberineT. b. rhodesiense0.47General Alkaloid Reviews
Azaanthraquinone (Synthetic)T. b. rhodesiense0.04General Alkaloid Reviews
Benzophenanthridine FagaronineT. b. rhodesiense0.11General Alkaloid Reviews

Note: This table illustrates the potential of the broader alkaloid class. Further focused studies on this compound are required.

Experimental Protocol: In Vitro Antitrypanosomal Alamar Blue Assay

This colorimetric assay measures

Ancistrocladine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancistrocladine derivatives, a class of naphthylisoquinoline alkaloids isolated from plants of the Ancistrocladaceae and Dioncophyllaceae families, have garnered significant attention in the scientific community for their diverse and potent biological activities. These structurally unique compounds, characterized by a biaryl axis linking the naphthalene and isoquinoline moieties, exhibit a range of promising therapeutic properties, including anticancer, antimalarial, and antiviral effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Biological Activities of this compound Derivatives

This compound and its related alkaloids have demonstrated significant efficacy in several key therapeutic areas. The following sections summarize the quantitative data on their anticancer, antimalarial, and anti-HIV activities.

Anticancer Activity

A number of Ancistrocladus alkaloids have shown cytotoxic effects against various cancer cell lines. For instance, ancistrobrevolines A and B have been reported to exhibit moderate cytotoxic effects against MCF-7 breast and A549 lung cancer cells.[1] Another derivative, ancistrocline, has demonstrated anti-cancer properties against PLC/PRF/5 hepatoma cells while showing no toxicity to normal MDCK-2 cells.[2]

CompoundCancer Cell LineActivityIC50 (µM)Reference
Ancistrobrevoline AMCF-7 (Breast)Growth Inhibition19-38% (at 10-100 µM)[1]
Ancistrobrevoline BMCF-7 (Breast)Growth Inhibition3.7-43% (at 10-100 µM)[1]
AncistroclinePLC/PRF/5 (Hepatoma)CytotoxicityConcentration-dependent decrease in viability[2]
AncistroclineHeLa (Cervical)CytotoxicityConcentration-dependent decrease in viability[3]
Antimalarial Activity

Naphthylisoquinoline alkaloids are recognized as a promising class of antimalarial compounds, with several derivatives exhibiting potent activity against Plasmodium falciparum. A study of 30 naphthylisoquinoline alkaloids and their synthetic analogues revealed that 17 of them had IC50 values below 1 µM against the drug-sensitive NF54 strain of P. falciparum.[4] Notably, dioncophylline C and dioncopeltine A have shown curative effects in Plasmodium berghei-infected mice.[5][6]

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
Jozimine A2NF54 (Chloroquine-sensitive)0.0014[7]
Mbandakamine B2K1 (Chloroquine-resistant)0.004[7]
Dioncophylline CDrug-sensitive strains< 1[4]
Dioncopeltine ADrug-sensitive strains< 1[4]
Anti-HIV Activity

Certain isoquinoline alkaloids have demonstrated significant anti-HIV activity. For example, (+)-1(R)-Coclaurine and (-)-1(S)-norcoclaurine, isolated from Nelumbo nucifera, have shown potent anti-HIV activity with EC50 values of 0.8 and <0.8 µg/mL, respectively.[8] A series of isoquinoline-based CXCR4 antagonists have also been synthesized and shown to have excellent antiviral activity against both HIV-1 and HIV-2, with some compounds exhibiting EC50 values of less than 100 nM.[6] The alkaloid michellamine B has been shown to inhibit HIV infection by targeting the early stages of the viral life cycle, including cellular fusion and syncytium formation.[9]

CompoundVirus StrainEC50Reference
(+)-1(R)-CoclaurineHIV0.8 µg/mL[8]
(-)-1(S)-norcoclaurineHIV<0.8 µg/mL[8]
Isoquinoline-based CXCR4 antagonists (e.g., 19a-c, 19e, 20, 24a, 24c)HIV-1 and HIV-2< 100 nM[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, PLC/PRF/5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 10, 30, 50, 70, and 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS or culture medium) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at 540-570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.[11]

Antimalarial Activity Assessment: In Vitro Antiplasmodial Assay

This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of Plasmodium falciparum.

Protocol:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 or K1 strains) in human erythrocytes in a suitable culture medium.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture (at a specific parasitemia and hematocrit) to the wells containing the compound dilutions. Include parasite cultures with no compound (negative control) and with a known antimalarial drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Assessment: Determine parasite growth inhibition using a suitable method, such as:

    • SYBR Green I-based fluorescence assay: This method relies on the binding of the SYBR Green I dye to the DNA of the parasites.

    • pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is released from lysed parasites.

    • Microscopy: Giemsa-stained thin blood smears can be examined to determine the parasitemia in each well.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Anti-HIV Activity Assessment: HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, template/primer (e.g., poly(A)·oligo(dT)), dNTPs (a mix of dATP, dGTP, dCTP, and dTTP, with one being labeled, e.g., [³H]-dTTP or biotin-dUTP), and the HIV-1 RT enzyme.

  • Reaction Mixture: In a microplate, combine the reaction buffer, template/primer, dNTPs, the test compound at various concentrations, and the HIV-1 RT enzyme. Include controls with no inhibitor and with a known RT inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection of DNA Synthesis:

    • Radiometric assay: If a radiolabeled dNTP is used, the newly synthesized DNA is precipitated and the incorporated radioactivity is measured using a scintillation counter.

    • Colorimetric/ELISA-based assay: If a biotin-labeled dNTP is used, the biotinylated DNA is captured on a streptavidin-coated plate and detected using an anti-digoxigenin-HRP conjugate and a colorimetric substrate.

  • Data Analysis: Determine the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Calculate the EC50 value, the concentration of the compound that inhibits 50% of the RT activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of many this compound derivatives are still under investigation. However, research on related isoquinoline alkaloids provides insights into their potential modes of action.

Anticancer Mechanism

Isoquinoline alkaloids can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[13] Some of these alkaloids have been shown to bind to nucleic acids and inhibit enzymes involved in cell proliferation. The anticancer effects of some natural compounds are mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

anticancer_pathway This compound This compound Derivatives PI3K PI3K This compound->PI3K Inhibits Apoptosis_Induction Induction of Apoptosis This compound->Apoptosis_Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Putative anticancer signaling pathway of this compound derivatives.

Anti-HIV Mechanism

The anti-HIV activity of some alkaloids is attributed to their ability to inhibit key viral enzymes, such as reverse transcriptase. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[14] Another mechanism involves the inhibition of viral entry into the host cell.

anti_hiv_workflow cluster_virus HIV Life Cycle HIV_Entry Viral Entry Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Viral Replication Integration->Replication This compound This compound Derivatives RT_Inhibition Reverse Transcriptase Inhibition This compound->RT_Inhibition Entry_Inhibition Entry Inhibition This compound->Entry_Inhibition RT_Inhibition->Reverse_Transcription Blocks Entry_Inhibition->HIV_Entry Blocks

Caption: Proposed mechanisms of anti-HIV action for this compound derivatives.

Conclusion

This compound derivatives represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimalarial, and anti-HIV activities warrant further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this fascinating class of natural products. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to facilitate the design of more potent and selective derivatives for clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthylisoquinoline alkaloids (NIQs) are a unique class of natural products characterized by a biaryl axis connecting a naphthalene and an isoquinoline moiety. Predominantly isolated from plants of the Ancistrocladaceae and Dioncophyllaceae families, these compounds, including the eponymous Ancistrocladine, exhibit a wide spectrum of biological activities. Their structural diversity, arising from the stereochemistry of the biaryl axis and chiral centers in the isoquinoline ring, has made them a focal point of phytochemical and pharmacological research.[1] This guide provides a comprehensive overview of the pharmacological profile of this compound and its related alkaloids, focusing on their anticancer, antimalarial, and antiviral properties, with detailed experimental protocols and elucidated mechanisms of action.

Pharmacological Activities & Quantitative Data

This compound and its analogs have demonstrated significant potential in several therapeutic areas. Their bioactivities are often potent and selective, making them promising lead compounds for drug development.[1]

Anticancer Activity

Several NIQs exhibit potent cytotoxicity against various cancer cell lines. A key strategy for some of these alkaloids is "antiausterity," which involves preferentially targeting cancer cells' ability to survive under nutrient-starved conditions, a common state within the tumor microenvironment.[2]

Table 1: Anticancer Activity of Selected Naphthylisoquinoline Alkaloids

AlkaloidCancer Cell LineActivity Metric (IC₅₀ / PC₅₀)Reference
Ancistrolikokine E₃PANC-1 (Pancreatic)PC₅₀: 2.5 µM (under nutrient deprivation)[2]
Ancistrolikokine E₃PANC-1 (Pancreatic)Inhibition of migration and colony formation[2]

IC₅₀: Half-maximal inhibitory concentration. PC₅₀: Half-maximal preferential cytotoxicity concentration.

Antimalarial Activity

Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum.[3] Natural products, historically the source of drugs like quinine, are a vital source of new antimalarial leads. Several NIQs have shown promising antiplasmodial activity.

Table 2: Antimalarial Activity of Selected Naphthylisoquinoline Alkaloids

AlkaloidPlasmodium falciparum StrainActivity Metric (IC₅₀)Reference
Dioncophylline CChloroquine-sensitive (D6)0.29 ± 0.00 µg/mL[3]
Dioncophylline CChloroquine-resistant (W2)0.31 ± 0.01 µg/mL[3]
N-Methyldioncophylline CChloroquine-sensitive (D6)0.75 ± 0.11 µg/mL[3]
N-Methyldioncophylline CChloroquine-resistant (W2)1.65 ± 0.03 µg/mL[3]
Antiviral Activity

The investigation into the antiviral properties of Ancistrocladus alkaloids is an emerging area of interest. While extensive quantitative data is still being consolidated, preliminary studies suggest potential applications. For instance, dioncopeltine A and dioncophylline A have been noted for their activity against HIV. Further research is required to quantify the efficacy and determine the mechanism of action against a broader range of viruses.

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which these alkaloids exert their effects is crucial for their development as therapeutic agents.

Inhibition of the Akt/mTOR/Autophagy Pathway

Mechanistic studies on Ancistrolikokine E₃ have revealed its role as a potent inhibitor of the Akt/mTOR signaling pathway in PANC-1 human pancreatic cancer cells.[2] This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting the activation of Akt and mTOR, Ancistrolikokine E₃ disrupts downstream processes, including autophagy. It has been shown to reduce the expression of key autophagy regulators such as Atg5, Atg12, Beclin-1, and LC3-II, ultimately leading to cell death in nutrient-deprived cancer cells.[2]

G cluster_0 Ancistrolikokine E₃ Action cluster_1 Signaling Cascade Ancistro Ancistrolikokine E₃ Akt Akt Activation Ancistro->Akt Inhibits mTOR mTOR Activation Ancistro->mTOR Inhibits Autophagy Autophagy Induction (Beclin-1, Atg5, LC3-II) Ancistro->Autophagy Inhibits Akt->mTOR mTOR->Autophagy Survival Tumor Cell Survival (Under Nutrient Starvation) Autophagy->Survival

Ancistrolikokine E₃ inhibits the Akt/mTOR/Autophagy pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the pharmacological profiling of this compound alkaloids.

General Workflow for Bioactivity Screening

The discovery and evaluation of novel bioactive alkaloids follow a systematic workflow, from plant collection to the determination of specific biological activities. This process ensures the reproducible isolation and characterization of these complex natural products.

G A 1. Plant Material Collection (e.g., Ancistrocladus sp.) B 2. Extraction (e.g., Ethanolic Extraction) A->B C 3. Fractionation (Liquid-Liquid Partitioning) B->C D 4. Isolation & Purification (Chromatography: HPLC) C->D E 5. Structural Elucidation (NMR, MS) D->E F 6. In Vitro Bioassays (Anticancer, Antimalarial, etc.) D->F G 7. Data Analysis (Calculate IC₅₀/PC₅₀) F->G H 8. Mechanism of Action Studies (Western Blot, Pathway Analysis) G->H

General workflow for isolation and bioactivity screening.
Antiausterity Assay for Anticancer Activity

This protocol is designed to identify agents that selectively target cancer cells under nutrient-deprived conditions, mimicking the tumor microenvironment.

  • Cell Culture: PANC-1 human pancreatic cancer cells are cultured in both complete, nutrient-rich medium (e.g., DMEM with 10% FBS) and a nutrient-deprived medium (e.g., DMEM with 0.5% FBS).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test alkaloid (e.g., Ancistrolikokine E₃) in both media types for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a crystal violet staining assay.

  • Data Analysis: The absorbance is measured, and the half-maximal cytotoxic concentration (PC₅₀) in the nutrient-deprived medium is calculated and compared to the toxicity in the nutrient-rich medium to determine preferential activity.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This is a widely used method to determine the efficacy of compounds against the asexual erythrocytic stages of P. falciparum.

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum.[4]

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well plates with a 1-2% parasitemia and 2-3% hematocrit.[4]

  • Compound Addition: The test alkaloids are added in a series of dilutions, and the plates are incubated for 72 hours under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[4]

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added. This dye intercalates with parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • IC₅₀ Determination: The fluorescence readings are plotted against the compound concentration, and the IC₅₀ value is calculated using a nonlinear regression model.[5]

Conclusion

This compound and related naphthylisoquinoline alkaloids represent a structurally novel and pharmacologically potent class of natural products. Their significant anticancer and antimalarial activities, underpinned by specific mechanisms such as the inhibition of key survival pathways in cancer cells, highlight their potential as templates for the development of new therapeutics. The detailed protocols provided herein offer a framework for the continued investigation and profiling of these promising compounds, paving the way for future preclinical and clinical development.

References

A Technical Guide to the Antimalarial Properties of Ancistrocladine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the research into Ancistrocladine and related naphthylisoquinoline alkaloids as potential sources for novel antimalarial therapies. The emergence of drug-resistant strains of Plasmodium, particularly Plasmodium falciparum, necessitates the exploration of new chemical scaffolds with unique mechanisms of action.[1] Alkaloids derived from plants have historically been a rich source of antimalarial drugs, with quinine being a prime example.[1] The this compound family of alkaloids, isolated from plants of the Ancistrocladaceae and Dioncophyllaceae families, has demonstrated significant antiplasmodial activity, making them a subject of intensive research.

Quantitative Analysis of Antimalarial Activity

The antiplasmodial efficacy of this compound alkaloids has been evaluated through extensive in vitro studies against various strains of P. falciparum. The data below summarizes the 50% inhibitory concentrations (IC₅₀) and cytotoxicity (CC₅₀) for key compounds.

In Vitro Activity & Cytotoxicity
CompoundP. falciparum StrainIC₅₀Cytotoxicity Cell LineCC₅₀ / Selectivity Index (SI)Reference
Dimeric Naphthylisoquinolines
Jozimine A₂NF54 (CQ-sensitive)1.4 nM---High selectivity reported[2]
Mbandakamine B₂K1 (CQ-resistant)4.0 nM---High selectivity reported[2]
Monomeric Naphthylisoquinolines
Ancistrocline (18)K1 (CQ-resistant)Active (2-3x more than vs NF54)L6 cellsLow cytotoxicity reported[2]
Ancistrocline (18)NF54 (CQ-sensitive)ActiveL6 cellsLow cytotoxicity reported[2]
Normelicopidine (93)Dd2 (CQ-resistant)18.9 µg/mL------[1]
Aristolactam skeleton (92)3D7 (CQ-sensitive)9.0 µM------[1]
General Plant Extracts
D. edulis leaf extract3D7 (CQ-sensitive)3.10 µg/mLRaw cellsCC₅₀ > 100 µg/mL[3]
D. edulis leaf extractDd2 (CQ-resistant)3.56 µg/mLRaw cellsCC₅₀ > 100 µg/mL[3]

Note: CQ = Chloroquine. The K1 and Dd2 strains are multidrug-resistant. The NF54 and 3D7 strains are sensitive to chloroquine.

Proposed Mechanism of Action

While the precise signaling pathway of this compound's antimalarial action is not fully elucidated, research suggests that its mechanism is distinct from traditional antimalarials like chloroquine, which interferes with heme polymerization.[4] The leading hypothesis for many naphthylisoquinoline alkaloids is the inhibition of protein synthesis within the parasite. This mode of action appears to be indirect, potentially by affecting the parasite's internal machinery rather than direct toxicity to its cellular components.[5]

Mechanism_of_Action cluster_HostCell Infected Erythrocyte cluster_Parasite Plasmodium falciparum This compound This compound Alkaloid Ribosome Parasite Ribosome (Protein Synthesis) This compound->Ribosome Inhibition DNA Parasite DNA (Replication) This compound->DNA Intercalation? Death Parasite Death Ribosome->Death DNA->Death

Figure 1: Proposed mechanism of this compound antiplasmodial action.

Key Experimental Protocols

Standardized protocols are essential for the evaluation and comparison of potential antimalarial compounds. The following sections detail the methodologies commonly employed in this compound research.

In Vitro Antiplasmodial Susceptibility Assay

This protocol is used to determine the IC₅₀ value of a compound against P. falciparum. It relies on the inhibition of parasite growth in an in vitro culture.

a. Parasite Culture:

  • Strains: Both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, Dd2, W2) strains of P. falciparum are used to assess the activity spectrum.[6]

  • Culture Medium: Parasites are maintained in a complete medium, typically RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and either 10% human serum or 0.5% Albumax I/II.[6] The pH is adjusted to 7.3-7.4.

  • Maintenance: Cultures are maintained at a 1-5% parasitemia and a 2-5% hematocrit in human O+ erythrocytes under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

b. Assay Procedure:

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO and serially diluted in the culture medium to achieve a range of final concentrations.

  • Plating: In a 96-well microtiter plate, 100 µL of the parasite culture (asynchronous or synchronized to the ring stage) is added to wells containing 100 µL of the serially diluted compound. Drug-free and parasite-free wells serve as positive and negative controls.

  • Incubation: The plate is incubated for 48-72 hours under the same conditions as the maintenance culture.

  • Growth Quantification: Parasite growth is quantified using one of several methods:

    • SYBR Green I Assay: This fluorescence-based method measures the proliferation of parasites by intercalating the SYBR Green I dye into parasitic DNA. After incubation, the plate is frozen and thawed to lyse the cells. Lysis buffer containing SYBR Green I is added, and fluorescence is read on a microplate reader.[3]

    • pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. After incubation, the plate is frozen and thawed. A substrate/coenzyme solution is added, and the resulting color change is measured spectrophotometrically.

    • [³H]-Hypoxanthine Incorporation: This radioisotope method measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.[7]

  • Data Analysis: The results are expressed as a percentage of growth inhibition compared to the drug-free control. The IC₅₀ value is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound against a mammalian cell line to establish its selectivity for the parasite.

  • Cell Lines: Common cell lines include human embryonic kidney cells (HEK293T), rat skeletal myoblasts (L6), or human cancer cell lines (e.g., MCF7).[2]

  • Procedure: The methodology is similar to the antiplasmodial assay. Mammalian cells are seeded in a 96-well plate and incubated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is typically measured using a resazurin-based assay or MTT assay. The fluorescence or absorbance is proportional to the number of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, provides a measure of the compound's specific activity against the parasite. A higher SI value is desirable.

In Vivo Antimalarial Efficacy Assay (Peter's 4-Day Suppressive Test)

This is the standard model to assess the in vivo efficacy of a potential antimalarial drug using a rodent malaria parasite.[9]

  • Animal Model: BALB/c or Swiss albino mice are used.

  • Parasite: Plasmodium berghei ANKA strain is commonly used.[9][10]

  • Procedure:

    • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes on Day 0.

    • Treatment: Two to four hours post-infection, mice are randomly assigned to groups. The test groups receive the compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a standard drug like chloroquine.[10]

    • Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

    • Parasitemia Determination: The percentage of parasitized red blood cells is determined by microscopic examination.

  • Data Analysis: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasite suppression. The 50% effective dose (ED₅₀) can also be determined from dose-response studies.[9] Mean survival time (MST) of the mice is also monitored.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the standard workflows for antimalarial drug screening and the proposed signaling interference.

In_Vitro_Workflow start Start: Compound for Screening culture Maintain P. falciparum Culture (3D7, Dd2, etc.) start->culture dilute Prepare Serial Dilutions of Compound in 96-Well Plate culture->dilute add_parasites Add Parasite Culture (Ring Stage, ~0.5% Parasitemia) dilute->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate quantify Quantify Parasite Growth (e.g., SYBR Green Assay) incubate->quantify calculate Calculate % Inhibition vs. Drug-Free Control quantify->calculate ic50 Determine IC₅₀ Value (Dose-Response Curve) calculate->ic50 end End: In Vitro Potency ic50->end

Figure 2: Standard workflow for in vitro antiplasmodial screening.

In_Vivo_Workflow start Start: In Vivo Candidate infect Day 0: Infect Mice with P. berghei ANKA start->infect group Group Mice: 1. Vehicle Control 2. Positive Control (CQ) 3. Test Compound infect->group treat Day 0-3: Administer Daily Dose (Oral or IP) group->treat smear Day 4: Prepare Thin Blood Smears treat->smear stain Stain with Giemsa and Examine Microscopically smear->stain parasitemia Determine % Parasitemia for each Mouse stain->parasitemia calculate Calculate % Parasite Suppression vs. Control parasitemia->calculate end End: In Vivo Efficacy (ED₅₀) calculate->end

Figure 3: Workflow for the 4-day suppressive in vivo test.

Conclusion

This compound and related naphthylisoquinoline alkaloids represent a promising class of natural products with potent antiplasmodial activity, particularly against multidrug-resistant strains of P. falciparum.[2] Their unique chemical structures and likely novel mechanism of action make them valuable leads in the development of new antimalarial drugs. Further research is warranted to fully elucidate their mechanism of action, perform comprehensive structure-activity relationship (SAR) studies, and optimize their pharmacokinetic and safety profiles for potential clinical development. The detailed protocols and workflows provided in this guide offer a standardized framework for advancing this important research.

References

Ancistrocladine's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancistrocladine, a naturally occurring naphthylisoquinoline alkaloid, has demonstrated significant potential as an anti-cancer agent through its ability to induce apoptosis in tumor cells. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's pro-apoptotic effects, with a particular focus on its activity in multiple myeloma (MM). The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: Induction of Cellular Stress

The primary mechanism by which this compound, specifically the N,C-coupled naphthylisoquinoline alkaloid ancistrocladinium A, induces apoptosis in tumor cells is through the induction of a profound cellular stress response. This response is characterized by the activation of two key signaling pathways: the Activating Transcription Factor 4 (ATF4) pathway and the Ataxia-Telangiectasia Mutated (ATM)/H2AX pathway. These pathways are critically involved in the integrated cellular response to proteotoxic and oxidative stress[1].

Signaling Pathways

Ancistrocladinium A treatment leads to a significant upregulation of ATF4, a key transcription factor in the integrated stress response. This is often associated with endoplasmic reticulum (ER) stress. Concurrently, the compound triggers the ATM/H2AX pathway, indicated by the phosphorylation of H2A.X on serine 139 (γH2AX), a well-established marker of DNA damage[1]. This dual activation of stress pathways overwhelms the cell's adaptive capacities, ultimately leading to the initiation of the apoptotic cascade. The induction of these stress responses is also linked to the modulation of heat shock proteins, including HSP90 and HSP70[1].

The signaling cascade culminates in the activation of executioner caspases, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1].

Logical Flow of this compound-Induced Apoptosis:

This compound Ancistrocladinium A TumorCell Multiple Myeloma Cell CellularStress Cellular Stress (Proteotoxic & Oxidative) TumorCell->CellularStress Induces ATF4 ATF4 Pathway Activation CellularStress->ATF4 ATM_H2AX ATM/H2AX Pathway Activation CellularStress->ATM_H2AX HSPs Modulation of HSP90 & HSP70 CellularStress->HSPs ApoptoticCascade Apoptotic Cascade Initiation ATF4->ApoptoticCascade DNA_Damage DNA Damage (γH2AX) ATM_H2AX->DNA_Damage DNA_Damage->ApoptoticCascade CaspaseActivation Executioner Caspase Activation ApoptoticCascade->CaspaseActivation PARP_Cleavage PARP Cleavage CaspaseActivation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Logical flow of this compound-induced apoptosis in tumor cells.

Quantitative Data Presentation

The pro-apoptotic activity of ancistrocladinium A has been quantified across various multiple myeloma cell lines, including those resistant to proteasome inhibitors. The half-maximal effective concentration (EC50) values for apoptosis induction after 3 days of treatment are summarized below.

Cell LineDescriptionEC50 (µM)[2]
INA-6IL-6 dependent MM cell line~0.2 - 1.0
JJN3MM cell line~1.0 - 3.0
MM1.SDexamethasone-sensitive MM cell line~1.0 - 3.0
MM1.SR180IxaIxazomib-resistant MM cell line~1.0 - 3.0
AMO1MM cell line~16.0

Experimental Protocols

The following sections detail the methodologies for key experiments to assess this compound-induced apoptosis.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis SeedCells Seed MM Cells Treat Treat with Ancistrocladinium A (e.g., 3 days) SeedCells->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & Propidium Iodide Resuspend->AddStains Incubate Incubate (15 min, RT, dark) AddStains->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry

Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture multiple myeloma cells (e.g., INA-6, JJN3) in appropriate media and conditions.

    • Seed cells at a suitable density in multi-well plates.

    • Treat cells with varying concentrations of ancistrocladinium A (e.g., 0.1 µM to 20 µM) or a vehicle control for a specified duration (e.g., 72 hours).

  • Cell Staining:

    • Harvest cells by centrifugation.

    • Wash the cells once with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression and cleavage of key proteins in the apoptotic pathway.

Methodology:

  • Protein Extraction:

    • Treat MM cells with ancistrocladinium A (e.g., 3 µM for 4 hours) and a vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, phospho-H2AX, cleaved PARP, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits potential-dependent accumulation in mitochondria.

Methodology:

  • Cell Treatment:

    • Treat MM cells with ancistrocladinium A at desired concentrations and time points. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution in pre-warmed cell culture medium.

    • Incubate the treated cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates, while apoptotic cells will show green fluorescent JC-1 monomers.

    • Flow Cytometry: Harvest the cells, wash, and resuspend in assay buffer. Analyze the fluorescence in the green (FITC) and red (PE) channels. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This assay measures the generation of ROS, which is often associated with cellular stress and apoptosis.

Methodology:

  • Cell Treatment:

    • Culture and treat MM cells with ancistrocladinium A. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFDA Staining:

    • Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

    • Incubate the cells with the DCFH-DA solution for 30-60 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Analysis:

    • Fluorometric Plate Reader: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

    • Flow Cytometry: Harvest and analyze the cells for an increase in green fluorescence.

Conclusion

This compound, particularly ancistrocladinium A, presents a compelling case as a potential therapeutic agent for multiple myeloma and possibly other cancers. Its unique mechanism of inducing apoptosis through cellular stress pathways, even in drug-resistant cell lines, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this natural compound. Future studies should focus on elucidating the precise downstream effectors of the ATF4 and ATM/H2AX pathways, comprehensively profiling the modulation of Bcl-2 family proteins and the activation of the complete caspase cascade, and further investigating the role of ROS and cell cycle arrest in this compound-induced apoptosis.

References

The Occurrence and Analysis of Ancistrocladine in Ancistrocladus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancistrocladine is a member of the naphthylisoquinoline (NIQ) alkaloid family, a class of structurally unique secondary metabolites.[1] These compounds are primarily found in lianas of the paleotropical families Ancistrocladaceae and Dioncophyllaceae. NIQs are distinguished by their biosynthetic origin, arising from the polyketide pathway rather than from aromatic amino acids. Their structures, often featuring a rotationally hindered biaryl axis, and their significant biological activities, including antimalarial, anti-HIV, and cytotoxic properties, make them a subject of intense research interest. This guide provides a technical overview of the natural abundance of this compound and related alkaloids in various Ancistrocladus species, details on experimental protocols for their analysis, and a look into relevant biological pathways.

Data Presentation: Natural Abundance of this compound and Related Alkaloids

Ancistrocladus SpeciesKey Naphthylisoquinoline Alkaloids IdentifiedPlant Part
Ancistrocladus heyneanusThis compound, Ancistrocline, Yaoundamine AStem, Leaves
Ancistrocladus korupensisMichellamine B, Yaoundamine A, Yaoundamine BMature Leaves
Ancistrocladus likokoAncistrolikokines A-C, Korupensamine ARoots, Twigs
Ancistrocladus abbreviatusAncistrobrevine D, Ancistrobrevines E-JRoots
Ancistrocladus tectoriusAncistroclineNot specified
Ancistrocladus congolensisMichellamines A2, A3, A4, B2, B3Root Bark
Ancistrocladus robertsoniorumThis compound, HamatineNot specified

Experimental Protocols

The isolation and quantification of this compound and related alkaloids from Ancistrocladus plant material typically involve extraction, chromatographic separation, and spectroscopic analysis. Below is a detailed methodology adapted from studies on Ancistrocladus heyneanus.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material (e.g., stems, leaves) from the desired Ancistrocladus species.

  • Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction of Alkaloids
  • Soxhlet Extraction:

    • Place the powdered plant material (e.g., 75g) in a filter paper pouch and position it in a Soxhlet apparatus.

    • Extract with a non-polar solvent like dichloromethane to remove non-alkaloidal compounds.

    • Subsequently, perform an exhaustive extraction with a mixture of dichloromethane and methanol (1:1, v/v) to extract the alkaloids.

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a biphasic system of n-hexane and 90% methanol.

    • Separate the layers. The 90% methanol fraction will contain the polar alkaloids.

    • Concentrate the methanol fraction to yield a semi-purified alkaloid extract.

Chromatographic Separation and Purification
  • Column Chromatography:

    • Subject the semi-purified extract to column chromatography using silica gel (60-120 mesh).

    • Elute the column with a mobile phase gradient, for example, a mixture of ethyl acetate, methanol, and ammonia (e.g., 8:1:1, v/v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a preparative or analytical HPLC system.

    • A typical HPLC setup for the analysis of naphthylisoquinoline alkaloids is as follows:

      • Column: Zorbax SB-C18 (250mm x 4.6mm, 5µm particle size) or equivalent.

      • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade), often with an additive like 0.1% phosphoric acid to improve peak shape. A common starting point is a 1:1 ratio.

      • Flow Rate: 1.0 mL/minute.

      • Detection: UV detector at a wavelength of 230 nm.

      • Column Temperature: 25°C.

      • Injection Volume: 10-100 µL, depending on the concentration.

Structural Elucidation and Quantification
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For identification, couple the HPLC system to a mass spectrometer (e.g., API-2000). The mass spectra will provide molecular weight information and fragmentation patterns, aiding in the identification of known alkaloids like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of new or isolated compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are required.

  • Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the plant extract can then be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Mandatory Visualizations

Experimental Workflow

cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification and Analysis p1 Collection of Plant Material (e.g., Ancistrocladus stems) p2 Air Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Soxhlet Extraction (Dichloromethane:Methanol) p3->e1 e2 Liquid-Liquid Partitioning (n-Hexane/90% Methanol) e1->e2 e3 Concentration of Methanol Fraction e2->e3 c1 Column Chromatography (Silica Gel) e3->c1 c2 Fraction Collection & TLC c1->c2 h1 HPLC Analysis c2->h1 h2 HPLC-MS Identification h1->h2 h3 NMR Structural Elucidation h1->h3

Figure 1: General workflow for the extraction and analysis of this compound.

Signaling Pathways

While the specific signaling pathways directly targeted by this compound are still under investigation, the broader class of naphthylisoquinoline alkaloids has been shown to modulate key cellular pathways implicated in cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway gf Growth Factor rec Receptor Tyrosine Kinase gf->rec pi3k PI3K rec->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates pro Cell Proliferation & Survival mtor->pro niq Naphthylisoquinoline Alkaloids niq->pi3k niq->akt niq->mtor

Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway by NIQs.

cluster_nfkb NF-κB Signaling Pathway stim Inflammatory Stimuli (e.g., TNF-α) rec Receptor stim->rec ikk IKK Complex rec->ikk activates ikb IκB ikk->ikb phosphorylates ikb->ikk degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates gene Gene Transcription (Inflammation, Survival) niq Naphthylisoquinoline Alkaloids niq->ikk

Figure 3: Potential inhibition of the NF-κB pathway by NIQs.

Conclusion

This compound and its related naphthylisoquinoline alkaloids represent a fascinating and pharmacologically important class of natural products. While their distribution within the Ancistrocladus genus is well-documented, a systematic quantitative comparison remains an area for future research. The methodologies outlined in this guide provide a framework for the extraction, isolation, and analysis of these compounds. Furthermore, understanding their interaction with key cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, will be crucial for the development of novel therapeutics derived from these unique natural scaffolds. Further investigation into the precise molecular targets of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Ancistrocladine Alkaloids from Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ancistrocladine alkaloids are a unique class of naphthylisoquinoline alkaloids found in plants of the genus Ancistrocladus. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antiviral (notably against HIV), antimalarial, and cytotoxic properties. The complex stereochemistry of these alkaloids, arising from the restricted rotation around the aryl-aryl bond, presents a significant challenge in their isolation and purification. This document provides a detailed overview of the protocols for the extraction and isolation of this compound alkaloids, intended to guide researchers in this field.

I. Plant Material and Preliminary Processing

The primary source of this compound alkaloids is the plant genus Ancistrocladus, with species such as Ancistrocladus korupensis and Ancistrocladus heyneanus being notable examples.[1] The alkaloids are typically found in the stems, leaves, and roots of these plants.

Protocol 1: Plant Material Preparation

  • Collection: Collect the desired plant parts (stems, leaves, or roots) from a mature Ancistrocladus plant.

  • Drying: Air-dry the collected plant material in the shade or use a mechanical dryer at a controlled temperature (e.g., 40-50 °C) to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder.

  • Sieving: Sieve the powdered material to obtain a uniform particle size, which will enhance the efficiency of the extraction process.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent decomposition.

II. Extraction of this compound Alkaloids

The extraction of this compound alkaloids from the powdered plant material is a critical step that involves the use of organic solvents to dissolve and remove the target compounds from the plant matrix. The choice of solvent and extraction method can significantly impact the yield and purity of the crude extract.

A. Solvent Selection

The selection of an appropriate solvent is crucial for efficient extraction.[2] The polarity of the solvent should ideally match that of the target alkaloids. Alcohols like methanol and ethanol are considered universal solvents for phytochemical investigations due to their ability to extract a wide range of compounds.[2][3] For this compound alkaloids, which are moderately polar, solvents such as dichloromethane and methanol, or a mixture of the two, have been shown to be effective.[4]

Solvent(s)PolarityRationaleReference(s)
Dichloromethane & Methanol (1:1)IntermediateEffective for extracting a broad spectrum of alkaloids.
MethanolPolarGood for extracting polar and moderately polar compounds.[3]
EthanolPolarA safer alternative to methanol with similar extraction capabilities.[2][3]
Acidulated Water/AlcoholPolarConverts alkaloid salts to their free base form, aiding extraction.

B. Extraction Protocols

Several methods can be employed for the extraction of this compound alkaloids. The choice of method depends on the scale of extraction, the stability of the compounds, and the available equipment.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is suitable for compounds that are not thermolabile.

  • Place a known quantity of the powdered plant material (e.g., 500 g) into a thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the chosen solvent or solvent mixture (e.g., 500 ml of dichloromethane).

  • Heat the flask. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the plant material.

  • Once the level of the liquid in the thimble reaches the top of the siphon arm, the liquid containing the extracted compounds will be siphoned back into the distillation flask.

  • This cycle is repeated multiple times for exhaustive extraction (e.g., for 6 hours).

  • After the initial extraction with a less polar solvent like dichloromethane, a more polar solvent mixture like dichloromethane and methanol (1:1) can be used on the residual powder to extract a broader range of alkaloids.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 3: Maceration

Maceration is a simple extraction technique that is suitable for thermolabile compounds.

  • Place the powdered plant material in a sealed container.

  • Add the selected solvent (e.g., 80% methanol) in a specific solvent-to-solid ratio (e.g., 1:10 w/v).

  • Allow the mixture to stand for a period of 3-7 days with occasional shaking.

  • Filter the mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 4: Acid-Base Extraction

This method takes advantage of the basic nature of alkaloids.

  • Extract the powdered plant material with an acidified aqueous solvent (e.g., water or ethanol with a small amount of hydrochloric acid).[5][6] This will convert the alkaloids into their salt form, which is soluble in the aqueous phase.

  • Filter the extract to remove the solid plant material.

  • Partition the acidic aqueous extract with a non-polar organic solvent (e.g., chloroform) to remove non-alkaloidal impurities.

  • Make the aqueous layer alkaline by adding a base (e.g., ammonia or sodium bicarbonate). This will convert the alkaloid salts back to their free base form, which is less soluble in water.[6]

  • Extract the free alkaloids from the alkaline aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Collect the organic layer and concentrate it under reduced pressure to obtain the crude alkaloid extract.

III. Isolation and Purification of this compound Alkaloids

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is required to isolate the individual this compound alkaloids.

A. Solvent-Solvent Partitioning

This is an initial purification step to separate compounds based on their differential solubility in two immiscible solvents.

Protocol 5: Liquid-Liquid Partitioning

  • Dissolve the crude extract in a suitable solvent system, such as 90% methanol and n-hexane.

  • Place the mixture in a separatory funnel and shake vigorously.

  • Allow the two layers to separate. The more polar compounds, including the this compound alkaloids, will preferentially partition into the methanol layer, while non-polar compounds like fats and chlorophyll will move to the n-hexane layer.

  • Collect the methanol layer.

  • Repeat the extraction of the n-hexane layer with fresh 90% methanol to maximize the recovery of the alkaloids.

  • Combine the methanol fractions and concentrate them under reduced pressure.

B. Chromatographic Techniques

Chromatography is the cornerstone of natural product isolation. A combination of different chromatographic techniques is often necessary to achieve the desired level of purity.

Protocol 6: Column Chromatography

Column chromatography is a widely used technique for the preparative separation of compounds from a mixture.

  • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the stationary phase.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into a glass column. Allow the silica gel to settle and pack uniformly.

  • Sample Loading: Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a suitable mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. A mobile phase system of Ethyl acetate:Methanol:Ammonia (8:1:1) has been used successfully.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired alkaloids.

Protocol 7: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that is particularly effective for the separation of complex mixtures and has been successfully applied to the isolation of michellamines.[1]

  • Solvent System Selection: Choose a suitable biphasic solvent system.

  • Equilibration: Equilibrate the CPC instrument with the chosen solvent system.

  • Sample Injection: Dissolve the partially purified extract in a suitable solvent and inject it into the instrument.

  • Elution and Fractionation: Elute the sample with the mobile phase and collect fractions.

  • Analysis: Analyze the collected fractions using HPLC or TLC to identify the fractions containing the pure compounds.

Protocol 8: High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the final purification of the isolated compounds.[1][7]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of solvents such as acetonitrile and water, often with a modifier like trifluoroacetic acid, is used as the mobile phase.

  • Detection: A UV detector is typically used to monitor the elution of the compounds.

  • Purification: Inject the semi-purified fractions from the previous chromatographic steps into the HPLC system. Collect the peaks corresponding to the individual this compound alkaloids.

  • Purity Confirmation: The purity of the isolated alkaloids can be confirmed by analytical HPLC and their structure elucidated using spectroscopic techniques such as NMR and mass spectrometry.[7]

IV. Quantitative Data

The yield of this compound alkaloids can vary significantly depending on the plant species, the part of the plant used, the geographical location, the time of harvest, and the extraction and isolation methods employed. The following table provides a general overview of the parameters that should be recorded to ensure reproducibility.

ParameterExample Value/RangeNotes
Plant Material
Plant SpeciesAncistrocladus heyneanus
Plant PartStem
Dry Weight of Plant Material500 g
Extraction
Extraction MethodSoxhlet Extraction
Solvent SystemDichloromethane, followed by Dichloromethane:Methanol (1:1)
Solvent Volume500 ml, then 250ml:250ml
Extraction Time6 hours
Yield of Crude ExtractVariesShould be recorded in grams and as a percentage of the dry weight.
Purification
Column Chromatography
Stationary PhaseSilica gel (60-120 mesh)
Mobile PhaseEthyl acetate:Methanol:Ammonia (8:1:1)
Yield of Purified FractionsVariesShould be recorded for each fraction containing the target alkaloids.
HPLC
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water gradient
Purity of Isolated Alkaloid>95%Determined by analytical HPLC.
Final Yield of Pure AlkaloidVariesShould be recorded in milligrams and as a percentage of the initial dry plant material.

V. Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound alkaloids.

Ancistrocladine_Extraction_Workflow PlantMaterial Plant Material (e.g., Ancistrocladus stems) Drying Drying and Grinding PlantMaterial->Drying PowderedMaterial Powdered Plant Material Drying->PowderedMaterial Extraction Solvent Extraction (e.g., Soxhlet with Dichloromethane/Methanol) PowderedMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., n-Hexane/90% Methanol) CrudeExtract->Partitioning MethanolFraction Methanol Fraction (Enriched Alkaloids) Partitioning->MethanolFraction ColumnChromatography Column Chromatography (Silica Gel) MethanolFraction->ColumnChromatography SemiPureFractions Semi-Pure Fractions ColumnChromatography->SemiPureFractions TLC_Analysis TLC Analysis SemiPureFractions->TLC_Analysis HPLC Preparative HPLC SemiPureFractions->HPLC PureAlkaloids Isolated this compound Alkaloids HPLC->PureAlkaloids Analysis Structural Elucidation (NMR, MS) PureAlkaloids->Analysis

Caption: Workflow for this compound Extraction and Isolation.

References

Application Notes & Protocols: Purification of Ancistrocladine Alkaloids Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ancistrocladine and its related naphthylisoquinoline alkaloids are a class of natural products exhibiting significant biological activities, including antimalarial and antiviral properties.[1] These compounds are typically isolated from plants of the family Ancistrocladaceae. The structural complexity and presence of multiple stereoisomers in the crude plant extracts present a significant challenge for purification.[2] Effective isolation and purification are critical for further pharmacological studies and drug development.[3] This document outlines detailed protocols for the purification of this compound alkaloids using various column chromatography techniques, providing a robust workflow from crude extract to high-purity compounds. The methodologies described are based on established separation principles for alkaloids, focusing on techniques such as counter-current chromatography and high-performance liquid chromatography (HPLC).[1][4]

Overall Purification Workflow

The purification of this compound from plant material is a multi-step process designed to systematically remove impurities and isolate the target alkaloids. The general strategy involves initial extraction, followed by one or more chromatographic fractionation steps, and a final polishing step to achieve high purity.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Analysis Plant Dried Plant Material (e.g., Ancistrocladus leaves) Extract Solvent Extraction Plant->Extract Crude Crude Alkaloid Extract Extract->Crude Partition Solvent-Solvent Partitioning or Solid-Phase Extraction (SPE) Crude->Partition Fraction Semi-Purified Alkaloid Fraction Partition->Fraction CCC Primary Purification: Counter-Current Chromatography (CCC) Fraction->CCC Enriched This compound-Enriched Fraction CCC->Enriched HPLC Final Polishing: Semi-Preparative HPLC Enriched->HPLC Pure High-Purity this compound (>98%) HPLC->Pure Analysis Structural Elucidation & Purity Check (LC-MS, NMR) Pure->Analysis G A 1. Slurry Preparation (Stationary Phase + Mobile Phase) B 2. Column Packing (Pour slurry & let it settle) A->B C 3. Column Equilibration (Flush with mobile phase) B->C D 4. Sample Loading (Dissolve crude mix & apply to column top) C->D E 5. Elution (Add mobile phase to move sample down) D->E F 6. Fraction Collection (Collect eluent in separate tubes) E->F G 7. Analysis (TLC or analytical HPLC) F->G H 8. Pooling & Concentration (Combine pure fractions & evaporate solvent) G->H

References

Application Notes and Protocols for the Structural Elucidation of Ancistrocladine Alkaloids using LC/MS and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancistrocladine alkaloids, a unique class of naphthylisoquinoline alkaloids isolated from plants of the Ancistrocladaceae family, have garnered significant attention due to their diverse and potent biological activities, including antimalarial, antiviral, and antitumor properties. The structural complexity of these compounds, often characterized by a biaryl axis and multiple stereocenters, necessitates a sophisticated analytical approach for their unambiguous identification and characterization. This document provides detailed application notes and protocols for the structural elucidation of this compound alkaloids, leveraging the power of Liquid Chromatography-Mass Spectrometry (LC/MS) for separation and molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and stereochemical assignment.

I. LC/MS Analysis of this compound Alkaloids

LC/MS is a powerful technique for the initial analysis of crude plant extracts and purified fractions containing this compound alkaloids. It provides crucial information on the molecular weight and purity of the isolated compounds.

Application Note: UPLC-Q-TOF-MS for Profiling and Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers high resolution and mass accuracy, enabling the rapid profiling of complex alkaloid mixtures and the determination of elemental compositions.

Key Advantages:

  • High Sensitivity and Resolution: Allows for the detection of minor alkaloids in complex extracts.

  • Accurate Mass Measurement: Facilitates the determination of molecular formulas.

  • Fragmentation Analysis (MS/MS): Provides structural information based on characteristic fragmentation patterns of the naphthylisoquinoline skeleton.

Experimental Protocol: UPLC-Q-TOF-MS Analysis

1. Sample Preparation:

  • Extraction: Macerate dried and powdered plant material (e.g., leaves, stems) with an appropriate solvent such as methanol or a mixture of dichloromethane and methanol (1:1, v/v).
  • Filtration: Filter the extract to remove solid plant debris.
  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
  • Dissolution: Dissolve a known amount of the crude extract or purified alkaloid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
  • Final Filtration: Filter the sample solution through a 0.22 µm syringe filter prior to injection.

2. UPLC-Q-TOF-MS Parameters:

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5-95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Mass Spectrometer Waters Xevo G2-XS QTOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Cone Voltage 30-40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Mass Range m/z 100-1000
Acquisition Mode MSE (simultaneous acquisition of low and high collision energy data)
Data Presentation: Expected Mass Spectrometric Data
Compound TypeExpected [M+H]+ (m/z)Key MS/MS Fragments (m/z)
Monomeric this compound350 - 450Fragments corresponding to the loss of side chains (e.g., -CH3, -OCH3) and cleavage of the isoquinoline ring.
Dimeric this compound700 - 900Fragments indicating the cleavage of the dimer into monomeric units and subsequent fragmentation of the monomers.

II. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of novel this compound alkaloids and for the confirmation of known structures. A combination of 1D and 2D NMR experiments is essential to assemble the carbon skeleton and determine the relative and absolute stereochemistry.

Application Note: A Combined NMR Approach

A comprehensive suite of NMR experiments is required to fully characterize the complex structures of this compound alkaloids.

  • 1D NMR (1H and 13C): Provides an overview of the proton and carbon environments in the molecule.

  • 2D Homonuclear Correlation (COSY): Establishes proton-proton spin systems, crucial for identifying adjacent protons in the isoquinoline and naphthalene moieties.

  • 2D Heteronuclear Correlation (HSQC/HMQC): Correlates directly bonded proton and carbon atoms.

  • 2D Heteronuclear Multiple-Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and establishing the overall carbon framework.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about through-space proximity of protons, which is critical for determining the relative stereochemistry at the chiral centers and the atropisomeric configuration of the biaryl axis.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Purification: Ensure the alkaloid is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by techniques such as preparative HPLC or column chromatography.
  • Sample Amount: Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a deuterated solvent.
  • Solvent Selection: Chloroform-d (CDCl3) is a common choice for this compound alkaloids. Other solvents like methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) can also be used depending on the solubility of the compound.
  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a small cotton or glass wool plug to remove any particulate matter.

2. NMR Experimental Parameters (on a 500 MHz Spectrometer):

ExperimentKey Parameters
1H NMR Spectral Width: 12-16 ppm; Acquisition Time: 2-3 s; Relaxation Delay: 1-2 s; Number of Scans: 16-64
13C NMR Spectral Width: 200-240 ppm; Acquisition Time: 1-2 s; Relaxation Delay: 2 s; Number of Scans: 1024-4096
COSY Data Points: 2048 (F2) x 256 (F1); Spectral Width: 12-16 ppm in both dimensions; Number of Scans: 4-8
HSQC Data Points: 2048 (F2) x 256 (F1); Spectral Width: 12-16 ppm (1H) and 160-200 ppm (13C); Number of Scans: 8-16
HMBC Data Points: 2048 (F2) x 256 (F1); Spectral Width: 12-16 ppm (1H) and 200-240 ppm (13C); Long-range coupling delay optimized for 8 Hz; Number of Scans: 16-64
NOESY/ROESY Data Points: 2048 (F2) x 256 (F1); Spectral Width: 12-16 ppm in both dimensions; Mixing Time: 300-800 ms (NOESY) or 200-500 ms (ROESY); Number of Scans: 16-32
Data Presentation: Representative NMR Data for an this compound Alkaloid

The following table provides representative 1H and 13C NMR data for a hypothetical this compound-type alkaloid in CDCl3. Actual chemical shifts will vary depending on the specific substitution pattern and stereochemistry.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H to C)Key NOESY/ROESY Correlations
155.24.15, q, 6.5C-3, C-4a, C-8a, 1-CH31-CH3, H-8
350.83.85, mC-1, C-4, C-4a, 3-CH33-CH3, H-4
428.52.90, m; 3.15, mC-3, C-4a, C-5, C-8aH-3, H-5
4a128.1---
5115.36.80, sC-4, C-4a, C-7, C-8aH-4, H-6'
6155.4---
7125.6---
8118.97.10, sC-1, C-4a, C-6, C-7, C-8aH-1
8a140.2---
1'130.5---
2'128.87.25, d, 8.0C-4', C-4'a, C-8'aH-3'
3'124.57.35, t, 8.0C-1', C-5'H-2', H-4'
4'126.37.50, d, 8.0C-2', C-4'a, C-5'H-3'
4'a132.1---
5'150.1---
6'110.26.95, sC-5', C-7', C-8', C-8'aH-5, 6'-OCH3
7'152.3---
8'105.86.75, sC-4'a, C-5', C-6', C-7', C-8'a8'-OCH3
8'a129.7---
1-CH320.51.50, d, 6.5C-1, C-8aH-1
3-CH318.21.25, d, 6.8C-3, C-4H-3
6-OCH356.13.90, sC-6H-5
8'-OCH355.83.80, sC-8'H-8'

III. Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques employed in the structural elucidation of this compound alkaloids.

experimental_workflow plant_material Plant Material (Ancistrocladus sp.) extraction Extraction (MeOH or CH2Cl2/MeOH) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (Column Chromatography, Prep-HPLC) crude_extract->purification pure_alkaloid Pure this compound Alkaloid purification->pure_alkaloid lcms_analysis LC/MS Analysis pure_alkaloid->lcms_analysis nmr_analysis NMR Analysis pure_alkaloid->nmr_analysis structure_elucidation Structural Elucidation lcms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Experimental workflow for this compound structural elucidation.

logical_relationships cluster_lcms LC/MS Analysis cluster_nmr NMR Analysis lcms LC/MS mw Molecular Weight lcms->mw purity Purity Assessment lcms->purity formula Molecular Formula mw->formula structure Final Structure formula->structure nmr NMR Spectroscopy one_d_nmr 1D NMR (1H, 13C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->two_d_nmr connectivity 2D Connectivity one_d_nmr->connectivity two_d_nmr->connectivity stereochem Relative Stereochemistry two_d_nmr->stereochem connectivity->structure stereochem->structure

Caption: Logical relationships of analytical techniques in structural elucidation.

Conclusion

The combined use of LC/MS and a comprehensive suite of NMR experiments provides a robust and reliable strategy for the structural elucidation of this compound alkaloids. The protocols and application notes presented here offer a detailed guide for researchers in natural product chemistry

Application Notes and Protocols: Total Synthesis Strategies for Ancistrocladine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent total synthesis strategies for Ancistrocladine and its naphthylisoquinoline alkaloid analogs. The focus is on providing actionable experimental protocols and comparative quantitative data for key synthetic transformations.

Introduction

This compound and its analogs are a fascinating class of naphthylisoquinoline alkaloids, many of which exhibit promising biological activities, including antimalarial, antiviral, and antitumor properties. Their unique structures, characterized by a sterically hindered biaryl axis, present a significant challenge for synthetic chemists. This document outlines two key strategies that have been successfully employed for their total synthesis: the ortho-arylation of naphthols and the atroposelective lactone-based approach.

Key Synthetic Strategies

Ortho-Arylation of Naphthols with Aryllead Triacetates

This strategy, pioneered by Morris and Bungard, allows for the direct and regioselective formation of the challenging C-C biaryl bond. The key step involves the reaction of a naphthol derivative with a pre-formed aryllead triacetate.

cluster_naphthalene Naphthalene Moiety Synthesis cluster_isoquinoline Isoquinoline Moiety Synthesis cluster_coupling_and_elaboration Biaryl Coupling and Elaboration Naphthol Substituted Naphthol Biaryl_Aldehyde Biaryl Aldehyde Naphthol->Biaryl_Aldehyde Aryllead Triacetate, Pyridine Arylboronic_Acid Arylboronic Acid Aryl_Lead_Triacetate Aryllead Triacetate Arylboronic_Acid->Aryl_Lead_Triacetate Pb(OAc)4 Aryl_Lead_Triacetate->Biaryl_Aldehyde Tetrahydroisoquinoline Tetrahydroisoquinoline Formation Biaryl_Aldehyde->Tetrahydroisoquinoline Multi-step sequence Ancistrocladine_Analog This compound Analog Tetrahydroisoquinoline->Ancistrocladine_Analog Final modifications

Caption: Workflow for the ortho-arylation approach.

Step No.ReactionReactantsReagents and ConditionsProductYield (%)
1Ortho-arylation3-Methoxy-1-naphthol, 2-Methyl-3,5-dimethoxyphenyllead triacetatePyridine, 60 °C2-(2-Methyl-3,5-dimethoxyphenyl)-3-methoxy-1-naphthol65
2Multi-step ElaborationBiaryl Aldehyde Intermediate(Detailed in protocol below)(±)-Ancistrocladidine1:1 mixture with atropisomer

Materials:

  • 3-Methoxy-1-naphthol

  • 2-Methyl-3,5-dimethoxyphenyllead triacetate

  • Anhydrous pyridine

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3-methoxy-1-naphthol (1.0 eq) in anhydrous pyridine under an argon atmosphere, add 2-methyl-3,5-dimethoxyphenyllead triacetate (1.2 eq).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Atroposelective Lactone-Based Strategy

Developed by Bringmann and coworkers, this elegant approach allows for the stereocontrolled synthesis of a specific atropisomer. The key is the formation of a lactone-bridged biaryl intermediate, followed by a diastereoselective ring-opening.

Start Naphthyl and Isoquinoline Precursors Esterification Esterification Start->Esterification Lactone_Formation Intramolecular Biaryl Coupling (e.g., Suzuki, Ullmann) Esterification->Lactone_Formation Lactone Lactone-Bridged Biaryl (Atropisomerically Unstable) Lactone_Formation->Lactone Ring_Opening Diastereoselective Ring Opening (Chiral Reducing Agent or Nucleophile) Lactone->Ring_Opening Atropisomer_M M-Atropisomer Ring_Opening->Atropisomer_M Chiral Reagent A Atropisomer_P P-Atropisomer Ring_Opening->Atropisomer_P Chiral Reagent B Final_Product This compound Analog Atropisomer_M->Final_Product Atropisomer_P->Final_Product

Caption: Logic of the atroposelective lactone strategy.

Step No.ReactionReactantsReagents and ConditionsProductYield (%)Diastereomeric Excess (de) (%)
1Intramolecular Suzuki CouplingBromo-naphthyl ester of a boronic acid-functionalized isoquinoline precursorPd(PPh3)4, K2CO3, Toluene/H2OLactone-bridged biaryl85N/A
2Reductive Ring OpeningLactone-bridged biarylL-Selectride®M-atropisomeric diol92>98

Materials:

  • Lactone-bridged biaryl intermediate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the lactone-bridged biaryl (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the atropisomerically pure diol.

Conclusion

The total synthesis of this compound and its analogs remains a challenging yet rewarding field of research. The choice of synthetic strategy depends on the specific target molecule and the desired level of stereocontrol. The ortho-arylation approach offers a direct route to the biaryl core, while the lactone-based strategy provides excellent control over the axial chirality. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these complex and biologically important natural products.

Application Notes and Protocols: In Vitro Cytotoxicity of Ancistrocladine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancistrocladine, a naturally occurring naphthylisoquinoline alkaloid, and its derivatives have garnered significant interest in oncological research due to their potent cytotoxic effects against various cancer cell lines. These compounds represent a promising class of natural products for the development of novel anticancer therapeutics. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound and its analogs, intended to guide researchers in the consistent and reproducible evaluation of these compounds. The methodologies outlined herein are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanisms of action, including the induction of apoptosis and the perturbation of cellular signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound and its derivatives is typically quantified by determining the concentration that inhibits 50% of cell growth or viability (IC50 or EC50). The following table summarizes the reported cytotoxic activities of Ancistrocladinium A, a derivative of this compound, against a panel of human multiple myeloma (MM) cell lines and, importantly, demonstrates its selectivity over non-malignant cells.

CompoundCell LineCell TypeEC50 (µM)[1]
Ancistrocladinium A INA-6Multiple Myeloma1.1
JJN3Multiple Myeloma1.5
MM1.SMultiple Myeloma1.8
AMO-1Multiple Myeloma5.2
PBMCsNon-malignant>10

Note: EC50 values were determined after 72 hours of treatment. PBMCs (Peripheral Blood Mononuclear Cells) are non-malignant control cells.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of potential anticancer compounds. The following are detailed protocols for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using a suitable software.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its derivatives

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water.

    • Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Protein-Bound Dye Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plates gently for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or its derivatives

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting:

    • Harvest the cells (both adherent and floating) by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to induce apoptosis in cancer cells through the activation of cellular stress response pathways. Specifically, Ancistrocladinium A has been found to induce proteotoxic and oxidative stress, leading to the upregulation of Activating Transcription Factor 4 (ATF4) and the activation of the Ataxia-Telangiectasia Mutated (ATM)/H2A.X signaling pathway.[2]

G This compound This compound Proteotoxic_Stress Proteotoxic Stress This compound->Proteotoxic_Stress Oxidative_Stress Oxidative Stress (ROS Generation) This compound->Oxidative_Stress ATF4 ATF4 Upregulation Proteotoxic_Stress->ATF4 ATM_Activation ATM Activation Oxidative_Stress->ATM_Activation Apoptosis Apoptosis ATF4->Apoptosis H2AX_Phosphorylation γ-H2A.X Formation ATM_Activation->H2AX_Phosphorylation H2AX_Phosphorylation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's cytotoxic effects on cancer cell lines.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination cytotoxicity_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis mechanism_study Mechanism of Action (Western Blot for Signaling Proteins) apoptosis_assay->mechanism_study mechanism_study->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Development of Ancistrocladine-based compounds as potential therapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Ancistrocladine-based compounds as potential therapeutic agents. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of key signaling pathways.

Introduction to this compound Alkaloids

This compound alkaloids are a class of naphthylisoquinoline alkaloids found in plants of the Ancistrocladaceae and Dioncophyllaceae families. These compounds exhibit a wide range of biological activities, including potent anti-malarial, anti-cancer, and anti-viral properties. Their unique atropisomeric chemical structures, arising from restricted rotation around the biaryl axis, present both a synthetic challenge and an opportunity for the development of novel therapeutics. This document focuses on their potential as anti-cancer and anti-malarial agents.

Quantitative Biological Activity

The following tables summarize the reported in vitro activities of selected this compound-based compounds against cancer cell lines and Plasmodium falciparum.

Table 1: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 (µM)Reference
Ancistrobrevoline AMCF-7 (Breast Cancer)MTT Assay>100[1]
Ancistrobrevoline BMCF-7 (Breast Cancer)MTT Assay~80[1]
Ancistrobrevoline AA549 (Lung Cancer)MTT Assay~70[1]
Ancistrobrevoline BA549 (Lung Cancer)MTT Assay~60[1]
Ancistrosecoline DHeLa (Cervical Cancer)Not SpecifiedPotent[2]
Ancistrocladinium AMultiple Myeloma (PI-resistant)Viability AssayPotent[3]

Table 2: Antiplasmodial Activity of this compound Analogs

CompoundPlasmodium falciparum StrainAssayIC50 (nM)Reference
Dioncophylline ENot SpecifiedNot SpecifiedPotentN/A
Jozimine A₂NF54 (Chloroquine-sensitive)Not Specified1.4N/A
Mbandakamine B₂K1 (Chloroquine-resistant)Not Specified4.0N/A

Experimental Protocols

General Synthetic Strategy: Total Synthesis of Ancistrocladidine

The total synthesis of this compound alkaloids is a complex process due to the sterically hindered biaryl bond. A common strategy involves the coupling of two key building blocks: a naphthalene derivative and an isoquinoline derivative.

Key Steps:

  • Synthesis of the Naphthalene Moiety: Preparation of a suitably functionalized naphthalene precursor.

  • Synthesis of the Isoquinoline Moiety: Construction of the tetrahydroisoquinoline core, often with stereochemical control at C1 and C3.

  • Biaryl Coupling: The most challenging step, often achieved through methods like ortho-arylation using aryllead triacetates or intramolecular coupling strategies (e.g., "lactone method").

  • Elaboration and Deprotection: Final modifications to the coupled product to yield the natural product.

Below is a generalized workflow for the synthesis of this compound-based compounds.

G General Workflow for this compound Synthesis cluster_naphthalene Naphthalene Moiety Synthesis cluster_isoquinoline Isoquinoline Moiety Synthesis Naph_Start Starting Material Naph_Func Functionalization Naph_Start->Naph_Func Naph_Precursor Naphthalene Precursor Naph_Func->Naph_Precursor Biaryl_Coupling Key Biaryl Coupling Naph_Precursor->Biaryl_Coupling Iso_Start Starting Material Iso_Cyclization Cyclization Iso_Start->Iso_Cyclization Iso_Precursor Isoquinoline Precursor Iso_Cyclization->Iso_Precursor Iso_Precursor->Biaryl_Coupling Elaboration Elaboration & Deprotection Biaryl_Coupling->Elaboration Final_Product This compound Analog Elaboration->Final_Product

Caption: Generalized synthetic workflow for this compound alkaloids.

Cytotoxicity Determination: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound-based compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete malaria culture medium

  • 96-well plates

  • This compound-based compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

  • Assay Setup: In a 96-well plate, add serial dilutions of the this compound-based compound. Add the parasitized red blood cell suspension (1-2% parasitemia, 2% hematocrit) to each well. Include a positive control (e.g., Chloroquine) and a negative control (no compound).

  • Incubation: Incubate the plates for 72 hours at 37°C in a low oxygen environment.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Mechanism of Action: Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound-based compounds. A key target appears to be the RNA splicing machinery, leading to the induction of apoptosis.

Induction of Apoptosis via Disruption of RNA Splicing

Ancistrocladinium A, a closely related alkaloid, has been shown to target the pre-mRNA splicing machinery in multiple myeloma cells.[3] This disruption of a fundamental cellular process leads to the activation of the apoptotic cascade. Ancistrosecoline D has also been observed to induce significant nuclear fragmentation, a hallmark of apoptosis, in HeLa cells.[2]

The proposed signaling pathway is illustrated below:

G Proposed Apoptotic Pathway of this compound Analogs This compound This compound Analog Splicing_Machinery RNA Splicing Machinery This compound->Splicing_Machinery Targets Splicing_Disruption Disruption of Pre-mRNA Splicing Splicing_Machinery->Splicing_Disruption Cellular_Stress Cellular Stress Splicing_Disruption->Cellular_Stress Apoptosis_Cascade Activation of Apoptotic Cascade Cellular_Stress->Apoptosis_Cascade Nuclear_Fragmentation Nuclear Fragmentation Apoptosis_Cascade->Nuclear_Fragmentation Apoptosis Apoptosis Nuclear_Fragmentation->Apoptosis

Caption: this compound-induced apoptosis via RNA splicing disruption.

Conclusion

This compound-based compounds represent a promising class of natural products with significant potential for the development of novel anti-cancer and anti-malarial therapies. Their unique structures and mechanisms of action offer opportunities to address drug resistance and provide new treatment options. Further research is warranted to fully elucidate their therapeutic potential and to optimize their pharmacological properties.

References

Application Notes and Protocols: Evaluating the Selective Cytotoxicity of Ancistrocladine on Cancer Versus Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancistrocladine, a naphthylisoquinoline alkaloid isolated from plants of the Ancistrocladaceae family, has garnered significant interest in oncological research due to its potential as a selective anticancer agent. Preliminary studies on related compounds, such as Ancistrocladinium A, have demonstrated potent apoptosis-inducing effects in cancer cells while exhibiting minimal toxicity to their normal counterparts. This selective cytotoxicity is a highly desirable characteristic for a chemotherapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects.

These application notes provide a comprehensive overview and detailed protocols for utilizing common cell viability assays to determine and quantify the differential effects of this compound on cancerous and non-cancerous cell lines. The following sections detail the principles of these assays, step-by-step experimental procedures, and a framework for data analysis and presentation.

Data Presentation: Comparative Cytotoxicity of this compound

A critical aspect of evaluating a potential anticancer compound is to quantify its therapeutic index by comparing its cytotoxicity (IC50 values) in cancer cell lines versus non-cancerous (normal) cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher ratio of the IC50 for normal cells to cancer cells indicates greater selectivity.

Table 1: Illustrative IC50 Values of this compound in Human Cancer and Normal Cell Lines

Cell LineTypeTissue of OriginThis compound IC50 (µM)Selectivity Index (SI) = IC50 Normal / IC50 Cancer
MCF-7 CancerBreast Adenocarcinoma5.28.9
MCF-10A NormalBreast Epithelium46.5-
A549 CancerLung Carcinoma7.87.1
MRC-5 NormalLung Fibroblast55.2-
PC-3 CancerProstate Cancer6.59.5
PNT2 NormalProstate Epithelium61.8-

Note: The data presented in this table are representative and for illustrative purposes. Actual IC50 values may vary depending on experimental conditions, cell line passage number, and other factors.

Experimental Protocols

To determine the IC50 values and assess the selective cytotoxicity of this compound, a panel of colorimetric and dye exclusion assays can be employed. The following are detailed protocols for the MTT, XTT, and Trypan Blue exclusion assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cancer and normal cell lines

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound stock solution (in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cancer and normal cell lines

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • This compound stock solution (in DMSO)

  • Trypan Blue solution (0.4%)

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Adherent or suspension cancer and normal cell lines

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with various concentrations of this compound as described for the MTT assay, scaling up the volumes accordingly.

  • Incubation: Incubate the plates for the desired exposure time.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in complete medium. For suspension cells, directly collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension with 10 µL of Trypan Blue).

  • Cell Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100 Plot the percentage of viability against the this compound concentration to determine the IC50.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the selective cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Viability Assays cluster_analysis Data Analysis prep_cells Prepare Cancer & Normal Cell Lines seed Seed Cells in Multi-well Plates prep_cells->seed prep_anc Prepare this compound Stock & Dilutions treat Treat Cells with this compound prep_anc->treat seed->treat incubate Incubate for 24, 48, 72h treat->incubate mtt MTT Assay incubate->mtt xtt XTT Assay incubate->xtt trypan Trypan Blue Assay incubate->trypan measure Measure Absorbance / Count Cells mtt->measure xtt->measure trypan->measure calc Calculate % Viability measure->calc ic50 Determine IC50 Values calc->ic50 si Calculate Selectivity Index ic50->si

Experimental workflow for cytotoxicity assessment.
Proposed Signaling Pathway for this compound-Induced Apoptosis in Cancer Cells

Based on studies of the related compound Ancistrocladinium A, a plausible mechanism for this compound's selective cytotoxicity involves the induction of cellular stress and subsequent apoptosis.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Spliceosome Spliceosome Complex This compound->Spliceosome Inhibition CellularStress Cellular Stress (Proteotoxic & Oxidative) Spliceosome->CellularStress Dysfunctional Splicing DNA_damage DNA Damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Pro-apoptotic signaling ATF4 ATF4 Induction CellularStress->ATF4 ATM_H2AX ATM/H2AX Pathway CellularStress->ATM_H2AX ATF4->Mitochondrion Pro-apoptotic signaling ATM_H2AX->DNA_damage Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound-induced apoptosis pathway.

Conclusion

The cell viability assays detailed in these application notes provide robust and reproducible methods for quantifying the selective cytotoxic effects of this compound. By comparing the IC50 values in cancer versus normal cell lines, researchers can effectively evaluate the therapeutic potential of this promising natural compound. The proposed mechanism of action, involving the induction of cellular stress leading to apoptosis, offers a basis for further mechanistic studies to fully elucidate the molecular targets of this compound and its selectivity for cancer cells. These protocols and the accompanying information are intended to serve as a valuable resource for scientists in the field of cancer drug discovery and development.

Troubleshooting & Optimization

Improving the yield of Ancistrocladine during chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ancistrocladine and related naphthylisoquinoline alkaloids during chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low yield in the key biaryl coupling step (e.g., Suzuki-Miyaura or Negishi coupling).

  • Question: My Suzuki-Miyaura/Negishi coupling reaction to form the sterically hindered biaryl bond is giving a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this crucial step are often due to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here are some troubleshooting steps:

    • Catalyst and Ligand Choice: For sterically hindered couplings, standard palladium catalysts may not be effective. Consider using specialized ligands designed for such transformations. For instance, in a related sterically hindered biaryl synthesis, a chiral-bridged biphenyl monophosphine ligand (L7) with Pd₂(dba)₃ showed significant superiority over other ligands.[1]

    • Reaction Conditions: Temperature, solvent, and base are critical. A systematic optimization of these parameters is recommended. The table below summarizes the optimization of a Suzuki-Miyaura coupling for a sterically hindered system, which can serve as a starting point for your own optimization.[1]

    • Reagent Quality: Ensure your reagents are pure and dry, especially for Negishi couplings which are sensitive to moisture and air. The quality of the palladium catalyst is also crucial; degraded catalyst can lead to failed reactions.

    • Alternative Coupling Strategies: If Suzuki-Miyaura or Negishi couplings consistently fail, consider alternative methods for forming the biaryl bond, such as using an aryllead triacetate.[2]

Issue 2: Poor atroposelectivity in the biaryl coupling step.

  • Question: I am obtaining a mixture of atropisomers with poor diastereoselectivity. How can I improve the atroposelectivity of the biaryl bond formation?

  • Answer: Achieving high atroposelectivity is a primary challenge in this compound synthesis. Here are some strategies to improve it:

    • Chiral Auxiliaries: The use of a chiral auxiliary on one of the coupling partners can effectively control the stereochemistry of the biaryl axis.

    • "Lactone Concept": A highly successful strategy involves the intramolecular cyclization of a precursor to form a lactone-bridged biaryl. This approach allows for the atropo-divergent preparation of both isomers from a single precursor.[3]

    • Catalyst-Controlled Asymmetric Coupling: Employing a chiral catalyst system can induce high enantioselectivity in the coupling reaction. The choice of ligand is critical in this approach.[4]

    • Temperature Optimization: The reaction temperature can significantly influence the diastereoselectivity. Lowering the temperature may favor the formation of the thermodynamically more stable atropisomer.

Issue 3: Difficulty in synthesizing the tetrahydroisoquinoline core.

  • Question: I am encountering problems with the synthesis of the 1,3-disubstituted tetrahydroisoquinoline moiety. What are the potential pitfalls and alternative methods?

  • Answer: The synthesis of the tetrahydroisoquinoline core can be challenging.

    • Pictet-Spengler Reaction: A common issue with the Pictet-Spengler reaction is the decomposition of the phenylacetaldehyde starting material.

    • Bischler-Napieralski Reaction: A more robust alternative is the Bischler-Napieralski reaction. This method involves the acylation of a phenylethylamine followed by cyclodehydration, which can lead to the desired 1-substituted-3,4-dihydroisoquinoline intermediate. This has been used successfully in the synthesis of N,C-coupled naphthylisoquinoline alkaloids.[5]

Frequently Asked Questions (FAQs)

  • Question: What are the most critical steps in the total synthesis of this compound for maximizing the overall yield?

  • Answer: The most critical step is the stereocontrolled construction of the biaryl linkage between the naphthalene and isoquinoline moieties.[3] Optimizing this step for both yield and atroposelectivity will have the most significant impact on the overall efficiency of the synthesis. The subsequent formation of the tetrahydroisoquinoline ring is also a key stage to control.

  • Question: Are there any general tips for handling the organometallic reagents used in the coupling reactions?

  • Answer: Yes, organometallic reagents like Grignard reagents and organozinc compounds are highly sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Question: How can I separate the atropisomers if my reaction is not completely selective?

  • Answer: If you obtain a mixture of atropisomers, they can often be separated by chromatography (e.g., flash column chromatography or HPLC). In some cases, recrystallization of the mixture can selectively crystallize one of the atropisomers.[2] Another strategy is to convert the atropisomeric mixture into diastereomeric derivatives (e.g., acetamides), which can be more easily separated by chromatography.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Sterically Hindered Biaryl Synthesis [1]

EntryLigandPd SourceSolventBaseTemp (°C)Yield (%)ee (%)
1L1Pd₂(dba)₃THFK₃PO₄507036
2L2Pd₂(dba)₃THFK₃PO₄508545
3L3Pd₂(dba)₃THFK₃PO₄509258
4L4Pd₂(dba)₃THFK₃PO₄509565
5L5Pd₂(dba)₃THFK₃PO₄509872
6L6Pd₂(dba)₃THFK₃PO₄509981
7 L7 Pd₂(dba)₃ THF K₃PO₄ 50 99 88

Reaction conditions: bromoarylamide (0.2 mmol), Pd₂(dba)₃ (5 mol % Pd), ligand (6 mol %), arylboronic acid (0.4 mmol), K₃PO₄ (0.6 mmol), and dry THF (2 mL) for 72 h.

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling [1]

  • In a glovebox, add the bromoarylamide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), ligand L7 (0.012 mmol, 6 mol %), arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv) to an oven-dried 15 mL sealing tube.

  • Add 2 mL of dry THF to the tube.

  • Seal the tube and heat the reaction mixture at 50 °C for 72 hours.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to quench the reaction.

  • Extract the product with an organic solvent and purify by column chromatography.

Visualizations

Ancistrocladine_Synthesis_Workflow cluster_naphthalene Naphthalene Moiety Synthesis cluster_isoquinoline Isoquinoline Moiety Synthesis Naph_Start Naphthalene Precursor Naph_Func Functionalization Naph_Start->Naph_Func Naph_Boronic Arylboronic Acid / Organozinc Naph_Func->Naph_Boronic Biaryl_Coupling Atroposelective Biaryl Coupling (Suzuki / Negishi) Naph_Boronic->Biaryl_Coupling Iso_Start Phenylethylamine Precursor Bischler_Napieralski Bischler-Napieralski Reaction Iso_Start->Bischler_Napieralski Reduction Reduction & Functionalization Bischler_Napieralski->Reduction Iso_Halide Aryl Halide Reduction->Iso_Halide Iso_Halide->Biaryl_Coupling Post_Coupling Post-Coupling Modifications Biaryl_Coupling->Post_Coupling This compound This compound Post_Coupling->this compound

Caption: General synthetic workflow for this compound.

Troubleshooting_Biaryl_Coupling Start Low Yield in Biaryl Coupling? Check_Catalyst Check Catalyst & Ligand Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Specialized_Ligand Use Specialized Ligand (e.g., for hindered coupling) Check_Catalyst->Specialized_Ligand Degraded_Catalyst Replace Degraded Catalyst Check_Catalyst->Degraded_Catalyst Optimize_Table Consult Optimization Tables Check_Conditions->Optimize_Table Dry_Solvents Ensure Anhydrous Conditions Check_Reagents->Dry_Solvents Alternative_Strategy Consider Alternative Coupling (e.g., Aryllead Triacetate) Specialized_Ligand->Alternative_Strategy Degraded_Catalyst->Alternative_Strategy Optimize_Table->Alternative_Strategy Dry_Solvents->Alternative_Strategy

Caption: Troubleshooting logic for low yield in biaryl coupling.

References

Challenges in the Large-Scale Production of Ancistrocladine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale production of Ancistrocladine. This guide is structured to address specific challenges encountered in natural extraction, chemical synthesis, and biotechnological production methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of this compound?

The large-scale production of this compound is hampered by several factors across different production methodologies. Sourcing from its natural plant hosts, Ancistrocladus species, is limited by the plant's slow growth, geographical distribution, and low concentrations of the desired alkaloids. Total chemical synthesis is a viable alternative but is often commercially challenging due to multi-step processes that can lead to low overall yields. Biotechnological production through plant cell cultures presents a promising and sustainable option, but it is currently constrained by challenges such as slow cell growth, low productivity, and difficulties in scaling up bioreactor cultures.

Q2: Which production method offers the highest yield of this compound?

Currently, extraction from cultivated or wild-harvested Ancistrocladus plants, particularly the roots, tends to provide the highest initial yields of this compound. However, this method is not sustainable for large-scale production. While chemical synthesis can theoretically produce large quantities, the overall yields are often low after numerous steps. Biotechnological methods are still under development, and while promising, the volumetric productivity is currently lower than that of natural extraction. Elicitation strategies in cell cultures have shown potential for significantly increasing yields.

Q3: What is the current status of biotechnological production of this compound?

Biotechnological production of this compound, primarily through plant cell suspension cultures, is an active area of research. Scientists are focusing on establishing stable and high-yielding cell lines from various Ancistrocladus species. Key research areas include the optimization of culture media and growth conditions, the use of elicitors like methyl jasmonate and salicylic acid to stimulate secondary metabolite production, and the design of bioreactors suitable for shear-sensitive plant cells. While not yet a commercially mainstream method, it holds significant promise for a sustainable and scalable supply of this compound.

Troubleshooting Guides

Natural Extraction and Purification

This section addresses common issues encountered during the extraction and purification of this compound from plant material.

Problem Possible Cause(s) Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent selection.- Incomplete extraction from plant matrix.- Degradation of alkaloids during extraction.- Use a multi-solvent extraction approach, starting with a nonpolar solvent like dichloromethane followed by a more polar solvent like methanol.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Employ extraction techniques like Soxhlet or ultrasound-assisted extraction to improve efficiency.- Keep extraction temperatures low to prevent degradation.
Broad or Tailing Peaks in HPLC - Column overload.- Presence of interfering compounds.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample before injection.- Perform a solid-phase extraction (SPE) clean-up of the crude extract before HPLC.- Adjust the mobile phase pH to ensure the alkaloid is in a single ionic state.- Use a guard column and regularly flush the analytical column.
Co-elution of Impurities - Similar polarity of this compound and impurities.- Suboptimal HPLC gradient.- Optimize the HPLC gradient, particularly the initial and final solvent compositions and the gradient slope.- Employ a different stationary phase (e.g., phenyl-hexyl instead of C18).- Utilize orthogonal purification techniques like column chromatography with different adsorbents (e.g., silica gel followed by Sephadex).
Chemical Synthesis

This section provides guidance on overcoming common hurdles in the multi-step total synthesis of this compound and related naphthylisoquinoline alkaloids.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield in a Specific Reaction Step - Incomplete reaction.- Formation of side products.- Degradation of starting material or product.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.- Adjust reaction conditions such as temperature, solvent, and catalyst concentration.- Ensure all reagents and solvents are pure and dry.
Difficulty in Product Purification - Product and byproducts have similar physical properties.- Product is unstable on silica gel.- Use alternative purification methods like preparative HPLC or crystallization.- For compounds sensitive to silica gel, use neutral alumina or a different stationary phase for column chromatography.
Reaction Fails to Proceed - Inactive catalyst or reagents.- Presence of inhibitors in the reaction mixture.- Use freshly prepared or purchased reagents and catalysts.- Ensure the reaction setup is free from contaminants, particularly water and oxygen for sensitive reactions.
Biotechnological Production (Plant Cell Culture)

This section addresses challenges specific to the cultivation of Ancistrocladus cell cultures for this compound production.

Problem Possible Cause(s) Troubleshooting Steps
Cell Browning and Death - Oxidative browning due to phenolic compounds released from stressed or dying cells.- Add antioxidants like ascorbic acid or citric acid to the culture medium.- Subculture the cells more frequently to maintain them in a healthy growth phase.- Optimize the explant sterilization process to minimize tissue damage.
Low this compound Productivity - Suboptimal culture medium or growth conditions.- Lack of induction of secondary metabolism.- Screen different basal media (e.g., MS, B5) and optimize the concentrations of plant growth regulators (auxins and cytokinins).- Implement an elicitation strategy by adding methyl jasmonate or salicylic acid to the culture at the appropriate growth stage.
**Poor Cell Growth in Suspension Culture

Technical Support Center: Overcoming Poor Solubility of Ancistrocladine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor solubility of Ancistrocladine for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem: this compound precipitates out of solution upon preparation or during administration.

  • Possible Cause: The solvent system has insufficient solubilizing capacity for the desired concentration of this compound.

  • Solution:

    • Co-solvents: Employ a mixture of solvents to increase the solubility. Common co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to perform toxicity studies for the chosen co-solvent system in the selected animal model.

    • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the formulation may enhance its solubility.

    • Formulation Strategies: Consider advanced formulation strategies such as cyclodextrin complexation, liposomal encapsulation, or nanoparticle-based delivery systems to improve and maintain solubility.

Problem: Low and variable bioavailability observed in in vivo studies.

  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract (for oral administration) or rapid precipitation at the injection site (for parenteral administration).

  • Solution:

    • Particle Size Reduction: Micronization or nanonization of this compound can increase the surface area for dissolution, potentially improving bioavailability.

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and absorption.

    • Lipid-Based Formulations: For oral delivery, lipid-based formulations can improve the absorption of lipophilic compounds like this compound.

Problem: Formulation is unstable, leading to inconsistent results.

  • Possible Cause: Physical or chemical instability of the formulation over time.

  • Solution:

    • Stability Studies: Conduct stability studies of your formulation under relevant storage conditions (e.g., temperature, light exposure).

    • Lyophilization: For formulations like cyclodextrin complexes or liposomes, lyophilization (freeze-drying) can improve long-term stability.

    • Excipient Compatibility: Ensure that all excipients in the formulation are compatible with this compound and with each other.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be conducted in a range of pharmaceutically acceptable solvents. This includes water, ethanol, DMSO, and various buffers at different pH values. This initial screening will guide the selection of an appropriate solvent system for your in vivo studies. While specific public data on this compound's solubility is limited, a systematic approach to determining it empirically is a critical first step.

Q2: How can cyclodextrins be used to improve the solubility of this compound?

A2: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming an inclusion complex with improved aqueous solubility. Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles. The formation of an this compound-cyclodextrin complex would need to be confirmed through characterization techniques like NMR, DSC, and FTIR.

Q3: What are the advantages of using liposomes or nanoparticles for this compound delivery?

A3: Liposomes and nanoparticles can encapsulate this compound, protecting it from degradation and enabling targeted delivery. These formulations can improve the pharmacokinetic profile, enhance therapeutic efficacy, and reduce potential toxicity. For instance, PEGylated liposomes can prolong circulation time in vivo.

Q4: Are there any specific signaling pathways that this compound is known to modulate?

A4: Natural products, including alkaloids like this compound, have been shown to modulate various signaling pathways involved in cancer progression. These can include pathways related to apoptosis, cell cycle regulation, and angiogenesis. For example, some natural compounds are known to affect the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. Identifying the specific pathways affected by this compound would be a key component of its pharmacological characterization.

Data Presentation

Due to the limited availability of public quantitative data specifically for this compound, the following tables provide illustrative examples of how to structure and present solubility and formulation data. Researchers should generate their own data for this compound.

Table 1: Example of this compound Solubility in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol[Data to be determined]
DMSO[Data to be determined]
Propylene Glycol[Data to be determined]
PEG 400[Data to be determined]

Table 2: Example Comparison of this compound Formulations

FormulationDrug Loading (%)Particle Size (nm)In Vitro Dissolution (at 6h)Oral Bioavailability (%)
Unformulated this compoundN/A> 1000< 5%< 1%
This compound-HP-β-CD Complex[Data to be determined]N/A[Data to be determined][Data to be determined]
This compound Liposomes[Data to be determined]100 - 200[Data to be determined][Data to be determined]
This compound Nanoparticles[Data to be determined]150 - 250[Data to be determined][Data to be determined]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments. These protocols should be optimized for the specific properties of this compound.

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Dissolve Cyclodextrin: Dissolve an accurately weighed amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with stirring. The molar ratio of this compound to HP-β-CD should be systematically evaluated (e.g., 1:1, 1:2, 1:5).

  • Add this compound: Slowly add a solution of this compound (dissolved in a minimal amount of a suitable organic solvent like ethanol) to the aqueous cyclodextrin solution under continuous stirring.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

Protocol 2: Preparation of this compound-Loaded Liposomes

  • Lipid Film Hydration: Dissolve lipids (e.g., a mixture of a phospholipid like DSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Studies This compound This compound Powder solubilization Solubilization Strategy (e.g., Cyclodextrin, Liposomes) This compound->solubilization formulation This compound Formulation solubilization->formulation physicochemical Physicochemical Analysis (Size, Drug Load, Stability) formulation->physicochemical administration Administration to Animal Model physicochemical->administration pk_pd Pharmacokinetic & Pharmacodynamic Analysis administration->pk_pd efficacy Efficacy & Toxicity Assessment pk_pd->efficacy

Caption: Workflow for the development and in vivo testing of this compound formulations.

signaling_pathway cluster_pathway Illustrative Signaling Pathway Modulation This compound This compound receptor Cell Surface Receptor This compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Example of a signaling pathway potentially modulated by this compound.

Technical Support Center: Stability and Degradation of Ancistrocladine and Related Naphthylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing stability profiles for ancistrocladine and other structurally related naphthylisoquinoline alkaloids. Due to the limited publicly available stability data specific to this compound, this guide offers a framework for designing and executing stability studies based on established principles of pharmaceutical forced degradation testing.

Frequently Asked Questions (FAQs)

Q1: I have a purified sample of this compound. How should I determine the optimal storage conditions?

A1: For a novel compound like this compound with unknown stability, it is crucial to start with conservative storage conditions while initiating a formal stability study. Initially, store the compound in a tightly sealed, amber vial under refrigeration (2-8 °C) or frozen (-20 °C or -80 °C), protected from light and moisture. A long-term stability study should be designed to test various conditions to determine the optimal storage.

Q2: What are the most likely degradation pathways for a complex alkaloid like this compound?

A2: Complex alkaloids, such as naphthylisoquinoline alkaloids, can be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[1] The specific pathway will depend on the molecule's functional groups and the environmental conditions it is exposed to. Forced degradation studies are the primary method to identify these potential degradation routes.[1]

Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot this, you should:

  • Confirm the purity of your starting material.

  • Review the storage conditions; exposure to light, elevated temperature, or humidity can cause degradation.

  • Perform a forced degradation study to intentionally generate degradation products and see if they match the retention times of your unexpected peaks.

  • Utilize a mass spectrometer (LC-MS) to get mass information on the unknown peaks, which can help in identifying their structures.

Q4: How can I prevent the degradation of my this compound samples during experimental procedures?

A4: To minimize degradation during your experiments:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Work at the lowest practical temperature.

  • Use high-purity solvents and degas them to remove dissolved oxygen, which can cause oxidation.

  • Control the pH of your solutions with appropriate buffers if the compound is found to be pH-sensitive.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Standard Solutions Degradation due to improper storage.Prepare fresh standards. Re-evaluate storage conditions (e.g., store at -80°C, protect from light).
Appearance of New Peaks in Chromatogram Sample degradation.Conduct forced degradation studies to identify potential degradants. Use LC-MS to characterize the new peaks.
Color Change of the Sample Oxidation or photodegradation.Store the sample under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Poor Peak Shape in HPLC Interaction of degradants with the column.Re-validate the HPLC method to ensure it is stability-indicating and can resolve the parent compound from all degradation products.
Inconsistent Results Between Replicates Ongoing degradation during the analytical run.Use an autosampler with temperature control to maintain sample stability during the analysis sequence.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify the major degradation products by their retention times and, if possible, by LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good resolution between the parent peak and any degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying peaks with different UV spectra.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure no co-elution of degradation products with the main peak.

Data Presentation

The following table is a template for summarizing the results from a forced degradation study.

Stress Condition Duration (hours) Temperature (°C) % Degradation of this compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl2460DataDataData
0.1 M NaOH2460DataDataData
3% H₂O₂24Room TempDataDataData
Heat (Solid)4880DataDataData
Light Exposure--DataDataData

Visualizations

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_results 4. Outcome start Purified this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathways Identify Degradation Pathways lcms->pathways storage Determine Optimal Storage pathways->storage

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_HPLC start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in the blank (solvent) injection? start->q1 ans1_yes Source is mobile phase or system contamination. q1->ans1_yes Yes ans1_no Peak is related to the sample. q1->ans1_no No q2 Is the peak present in the initial, freshly prepared sample? ans1_no->q2 ans2_yes It is likely a process-related impurity. q2->ans2_yes Yes ans2_no It is likely a degradation product. q2->ans2_no No action1 Characterize using LC-MS. ans2_yes->action1 action2 Review storage conditions and handling procedures. ans2_no->action2 action2->action1

References

Troubleshooting inconsistent results in Ancistrocladine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ancistrocladine and its derivatives in cytotoxicity assays.

Troubleshooting Guide

Question: My cytotoxicity assay results with this compound are inconsistent and not reproducible. What are the common causes and solutions?

Answer: Inconsistent results in cytotoxicity assays using plant-derived compounds like this compound can arise from several factors, from experimental setup to the inherent properties of the compounds themselves. Here’s a breakdown of potential issues and how to address them:

Potential Issue Common Causes Recommended Solutions
High Well-to-Well Variability - Inconsistent cell seeding density.- "Edge effects" in multi-well plates due to evaporation.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.
False-Positive Results (Especially with MTT Assay) - Direct reduction of MTT reagent by the plant extract.[1] - Color interference from the this compound extract.- Run a cell-free control with the this compound compound and MTT reagent to check for direct reduction.[1]- Use a cytotoxicity assay that is less prone to interference from colored compounds, such as the MTS or LDH assay.- Include a blank control with the compound in media to subtract background absorbance.
Incomplete Solubilization of Formazan Crystals (MTT Assay) - Insufficient volume or inappropriate solubilization solvent.- Inadequate mixing.- Ensure complete dissolution of the formazan crystals by using an appropriate solvent like DMSO or a buffered SDS solution.- Gently pipette up and down or use a plate shaker to aid dissolution.
Low Absorbance Values - Low cell density.- Sub-optimal incubation time with the assay reagent.- Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay.- Determine the optimal incubation time for your cell line with the specific assay reagent.
Compound Precipitation - Poor solubility of the this compound alkaloid in the culture medium.- Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium.- Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 value for this compound compounds?

A1: The half-maximal inhibitory concentration (IC50) of this compound alkaloids can vary significantly depending on the specific compound, the cancer cell line being tested, and the assay conditions. Below is a summary of reported IC50 values for some Ancistrocladus alkaloids.

AlkaloidCell LineAssay TypeIC50 Value (µM)
Dioncophylline ACCRF-CEM (Leukemia)Resazurin0.46 ± 0.01[1]
CEM/ADR5000 (Multidrug-resistant Leukemia)Resazurin0.69 ± 0.04[1]
Human PBMCResazurin1.2 ± 0.03[1]
HEK-Blue™ Null1Resazurin0.40 ± 0.04[1]
8-O-(p-Nitrobenzyl)dioncophylline ACCRF-CEM (Leukemia)ResazurinNot explicitly stated, but second most active after Dioncophylline A[1]
CEM/ADR5000 (Multidrug-resistant Leukemia)ResazurinNot explicitly stated, but second most active after Dioncophylline A[1]
Ancistrobrevoline AA549 (Lung Cancer)Not specifiedModerate cytotoxicity observed[2]
MCF-7 (Breast Cancer)Not specifiedModerate cytotoxicity observed[2]
Ancistrobrevoline BA549 (Lung Cancer)Not specifiedModerate cytotoxicity observed[2]
MCF-7 (Breast Cancer)Not specifiedModerate cytotoxicity observed[2]
Ancistrobreveine CCCRF-CEM (Leukemia)Not specifiedStrong antiproliferative activity[3]
CEM/ADR5000 (Multidrug-resistant Leukemia)Not specifiedStrong antiproliferative activity[3]

Q2: How do this compound alkaloids induce cytotoxicity?

A2: The cytotoxic mechanisms of this compound alkaloids are multifaceted and can depend on the specific compound. Some known mechanisms include:

  • Inhibition of NF-κB Signaling: Dioncophylline A has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][4]

  • Cell Cycle Arrest: Dioncophylline A can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[4]

  • Induction of Autophagy: Some Ancistrocladus alkaloids can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.[4]

  • Inhibition of Akt/mTOR Pathway: Ancistrolikokine E3 has been found to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

Q3: Can you provide a detailed protocol for an MTT cytotoxicity assay with this compound?

A3: Yes, here is a detailed protocol for a standard MTT assay, with specific considerations for working with plant extracts like this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Materials:

  • This compound compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase.

    • Perform a cell count and determine the optimal seeding density for your cell line in a 96-well plate format (typically 5,000-10,000 cells/well).

    • Seed the cells in 100 µL of complete culture medium per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

      • Cell-free Compound Control: this compound compound in culture medium (no cells) to check for direct MTT reduction.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway: this compound-Induced Cytotoxicity

Ancistrocladine_Pathway Potential Mechanisms of this compound-Induced Cytotoxicity cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_cell_cycle Cell Cycle This compound This compound Alkaloids akt Akt This compound->akt Inhibition nfkb NF-κB This compound->nfkb Inhibition g2m_arrest G2/M Arrest This compound->g2m_arrest mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy apoptosis Apoptosis autophagy->apoptosis proliferation_survival Cell Proliferation & Survival nfkb->proliferation_survival proliferation_survival->apoptosis g2m_arrest->apoptosis

Caption: this compound cytotoxicity signaling pathways.

References

Technical Support Center: Refinement of Ancistrocladine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ancistrocladine. Our aim is to address common challenges and provide detailed methodologies to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: Crude extracts of Ancistrocladus species are complex mixtures containing a wide array of secondary metabolites. Besides the target this compound, common impurities include other naphthylisoquinoline alkaloids with slight structural variations, chlorophyll, waxes, and other plant pigments. The presence of these related alkaloids is a primary challenge in achieving high purity.

Q2: What are the recommended chromatographic techniques for this compound purification?

A2: A multi-step chromatographic approach is typically necessary for the successful purification of this compound. This often involves:

  • Initial fractionation: Using techniques like column chromatography with silica gel or alumina to separate major classes of compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the key step for isolating this compound from closely related alkaloid impurities. Reversed-phase columns, such as C18, are commonly employed.

Q3: How can the purity of this compound be accurately assessed?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for assessing the purity of this compound. Purity is typically determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity and identify any residual impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after purification. 1. Incomplete extraction from the plant material. 2. Degradation of the compound during processing. 3. Suboptimal chromatographic conditions leading to product loss.1. Optimize the extraction solvent and method. Consider using a Soxhlet extractor for exhaustive extraction. 2. Avoid prolonged exposure to harsh pH conditions or high temperatures. 3. Carefully optimize the mobile phase composition and gradient in preparative HPLC to ensure good separation and recovery. Collect and analyze all fractions to prevent discarding of the product.
Co-elution of impurities with this compound in HPLC. 1. Similar polarity of this compound and impurities. 2. Inappropriate stationary phase or mobile phase. 3. Overloading of the column.1. Fine-tune the mobile phase gradient. A shallower gradient around the elution time of this compound can improve resolution. 2. Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) or different mobile phase additives. 3. Reduce the sample load on the preparative HPLC column.
Poor peak shape (tailing or fronting) in HPLC. 1. Presence of active sites on the silica-based column. 2. Sample solvent incompatible with the mobile phase. 3. Column degradation.1. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol groups. 2. Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength. 3. Flush the column with a strong solvent or, if necessary, replace the column.
Presence of unknown peaks in the final product. 1. Contamination from solvents or equipment. 2. Degradation of this compound. 3. Incomplete removal of minor impurities.1. Use high-purity solvents and thoroughly clean all glassware and equipment. 2. Check the stability of this compound under the final storage conditions. 3. Re-purify the sample using a shallower gradient or a different chromatographic system.

Quantitative Data Summary

The following table summarizes typical data for this compound purification. Please note that actual values may vary depending on the plant source and the specific experimental conditions used.

Purification Stage Purity (%) Yield (%) Analytical Method
Crude Extract5 - 15100HPLC-UV
After Silica Gel Column40 - 6070 - 85HPLC-UV
After Preparative HPLC> 9830 - 50 (relative to crude)HPLC-UV, LC-MS, NMR

Experimental Protocols

Preparative HPLC Method for this compound Refinement

This protocol outlines a general method for the final purification of a pre-enriched this compound fraction.

1. Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Filter and degas both solvents before use.

3. Gradient Elution Program:

  • Time (min) | % Solvent B

  • ---|---

  • 0 | 30

  • 5 | 30

  • 35 | 70

  • 40 | 100

  • 45 | 100

  • 50 | 30

  • 60 | 30

  • Flow rate: 15 mL/min

  • Detection Wavelength: 230 nm

4. Sample Preparation and Injection:

  • Dissolve the enriched this compound fraction in a minimal volume of the initial mobile phase (30% Solvent B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the filtered sample onto the column.

5. Fraction Collection:

  • Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to this compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the high-purity fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Ancistrocladus Extract silica Silica Gel Column Chromatography start->silica Initial Fractionation prep_hplc Preparative HPLC (C18) silica->prep_hplc Enriched Fraction purity_analysis Purity Analysis (HPLC, LC-MS) prep_hplc->purity_analysis Collected Fractions pure_this compound Pure this compound (>98%) purity_analysis->pure_this compound High-Purity Fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_coelution Check for Co-eluting Impurities start->check_coelution check_degradation Investigate Potential Degradation start->check_degradation optimize_gradient Optimize HPLC Gradient check_coelution->optimize_gradient change_column Try a Different Stationary Phase check_coelution->change_column adjust_conditions Modify pH or Temperature check_degradation->adjust_conditions repurify Re-purify the Sample optimize_gradient->repurify change_column->repurify adjust_conditions->repurify

Caption: Troubleshooting logic for low purity in this compound purification.

Technical Support Center: Investigating Acquired Resistance to Ancistrocladine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Ancistrocladine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound and provides actionable troubleshooting steps.

Q1: My cancer cell line, previously sensitive to this compound, now shows reduced sensitivity (increased IC50). What are the potential mechanisms of resistance?

A1: Acquired resistance to this compound in cancer cell lines could be multifactorial. Based on the potential mechanism of action of related compounds that target RNA splicing machinery, several possibilities exist:

  • Alterations in the Drug Target:

    • Mutations in Splicing Factor Genes: Hotspot mutations in genes encoding core components of the spliceosome, such as SF3B1, SRSF2, and U2AF1, have been linked to resistance to splicing modulators.[1][2][3][4] These mutations may alter the binding affinity of this compound to its target.

    • Changes in Splicing Factor Expression: Overexpression or underexpression of specific splicing factors could lead to a global shift in splicing patterns, potentially compensating for the inhibitory effects of this compound.

  • Reduced Intracellular Drug Concentration:

    • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[5][6][7][8]

  • Activation of Bypass Signaling Pathways:

    • Alternative Splicing Events: The development of resistance can be associated with changes in the alternative splicing of key genes involved in cell survival and apoptosis, leading to the production of protein isoforms that promote resistance.[9][10][11][12]

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value of your resistant cell line compared to the parental, sensitive line.

  • Sequence Potential Targets: Sequence the hotspot regions of key splicing factor genes (SF3B1, SRSF2, U2AF1) in both sensitive and resistant cell lines to identify any acquired mutations.

  • Analyze Gene and Protein Expression: Use quantitative PCR (qPCR) and Western blotting to compare the expression levels of key splicing factors and ABC transporters (e.g., ABCB1/MDR1) between sensitive and resistant cells.

  • Perform a Drug Accumulation Assay: Measure the intracellular concentration of this compound in sensitive versus resistant cells to determine if reduced accumulation is a contributing factor.

Q2: I am working with Plasmodium falciparum and have observed a decreased efficacy of this compound against my lab-adapted resistant strain. What should I investigate?

A2: Resistance to quinoline-based antimalarials in P. falciparum is well-documented and often involves transporter proteins. Given this compound's structural relation to other quinolines, similar mechanisms may be at play:

  • Mutations in Transporter Genes:

    • P. falciparum chloroquine resistance transporter (pfcrt): Mutations in this gene are a primary determinant of chloroquine resistance and can affect the transport of other quinoline-like drugs.[13][14][15]

    • P. falciparum multidrug resistance protein 1 (pfmdr1): Polymorphisms and changes in the copy number of this gene have been associated with altered susceptibility to various antimalarials.[16][17][18]

  • Reduced Drug Accumulation:

    • Enhanced Efflux: The mutant forms of PfCRT and PfMDR1 can function as efflux pumps, actively removing the drug from its site of action within the parasite's digestive vacuole.[19][20][21]

Troubleshooting Steps:

  • Phenotypic Characterization: Confirm the resistance phenotype using a standardized parasite susceptibility assay.

  • Sequence pfcrt and pfmdr1: Amplify and sequence these genes from both your sensitive and resistant parasite lines to identify known or novel mutations.

  • Assess pfmdr1 Copy Number: Use qPCR to determine if there is an increase in the copy number of the pfmdr1 gene in the resistant line.

  • Consider Cross-Resistance Studies: Test the resistant line against other quinoline antimalarials (e.g., chloroquine, mefloquine) to see if there are patterns of cross-resistance, which can provide clues about the underlying mechanism.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data you might generate when investigating this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) - Day 0IC50 (µM) - Day 90 (Resistant)Fold Change
MCF-70.5 ± 0.055.2 ± 0.410.4
A5491.2 ± 0.115.8 ± 1.213.2

Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cancer Cell Lines (Fold Change)

GeneMCF-7 Resistant vs. SensitiveA549 Resistant vs. Sensitive
SF3B11.10.9
SRSF21.01.2
ABCB1 (MDR1)8.512.3

Table 3: Analysis of pfcrt and pfmdr1 in Sensitive and Resistant P. falciparum

Strainpfcrt K76T Mutationpfmdr1 N86Y Mutationpfmdr1 Copy NumberThis compound IC50 (nM)
3D7 (Sensitive)K76N86125 ± 3
3D7-AnciR (Resistant)T76 Y86 2.1210 ± 15

Detailed Experimental Protocols

Protocol 1: Sequencing of Splicing Factor Genes in Cancer Cell Lines

  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.

  • PCR Amplification: Design primers to amplify the hotspot regions of SF3B1, SRSF2, and U2AF1. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the sensitive cell line and a reference sequence to identify any mutations.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Isolate total RNA from sensitive and resistant cells or parasites.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for your genes of interest (e.g., ABCB1, pfcrt, pfmdr1) and a housekeeping gene for normalization (e.g., GAPDH for human cells, fructose-bisphosphate aldolase for P. falciparum).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Diagram 1: Potential Mechanisms of Acquired Resistance to this compound in Cancer

G cluster_cell Cancer Cell This compound This compound EffluxPump Upregulated Efflux Pump (MDR1) This compound->EffluxPump Pumped out SplicingMachinery RNA Splicing Machinery This compound->SplicingMachinery Inhibits Resistance Resistance EffluxPump->Resistance MutatedTarget Mutated Splicing Factor (e.g., SF3B1) SplicingMachinery->MutatedTarget Mutation prevents binding AlternativeSplicing Altered Splicing of Survival Genes SplicingMachinery->AlternativeSplicing Leads to NormalSplicing Normal Splicing SplicingMachinery->NormalSplicing Promotes MutatedTarget->Resistance AlternativeSplicing->Resistance

Caption: Potential resistance mechanisms to this compound in cancer cells.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

G Start Observe Resistance (Increased IC50) Hypothesis1 Hypothesis 1: Target Alteration Start->Hypothesis1 Hypothesis2 Hypothesis 2: Reduced Drug Accumulation Start->Hypothesis2 Experiment1 Sequence Target Genes (e.g., SF3B1, pfcrt) Hypothesis1->Experiment1 Experiment2 Perform Drug Accumulation Assay Hypothesis2->Experiment2 Result1 Mutation Found? Experiment1->Result1 Result2 Accumulation Reduced? Experiment2->Result2 Experiment3 Analyze Efflux Pump Expression (qPCR/ Western Blot) Conclusion2 Mechanism: Increased Efflux Experiment3->Conclusion2 Result1->Hypothesis2 No Conclusion1 Mechanism: Target Mutation Result1->Conclusion1 Yes Result2->Hypothesis1 No Result2->Experiment3 If Yes NoMutation No Yes Yes NoAccumulation No YesAccumulation Yes

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Enhancing the Therapeutic Index of Ancistrocladine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the therapeutic index of Ancistrocladine through derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it important for this compound?

A1: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin between the toxic and effective doses, suggesting a safer drug. For a potent natural product like this compound, which exhibits significant bioactivity, enhancing its therapeutic index is crucial to minimize potential side effects while maximizing its therapeutic benefits.

Q2: How can derivatization improve the therapeutic index of this compound?

A2: Derivatization involves chemically modifying the core structure of this compound to create new analogs, or derivatives. This can improve the therapeutic index in several ways:

  • Increased Selectivity: Modifications can enhance the compound's affinity for its intended biological target (e.g., a cancer-specific protein) over off-targets, thereby reducing side effects.

  • Improved Pharmacokinetics: Derivatization can alter properties like solubility, absorption, distribution, metabolism, and excretion (ADME), leading to better bioavailability at the target site and reduced systemic exposure.

  • Reduced Toxicity: Chemical modifications can eliminate or mask toxicophores, parts of the molecule responsible for adverse effects.

Q3: What is the in vitro selectivity index (SI) and how does it relate to the therapeutic index?

A3: The in vitro selectivity index (SI) is a preliminary measure of a compound's therapeutic potential, calculated from cell-based assays. It is the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration against target cells (e.g., cancer cells, IC50). While the therapeutic index is determined from in vivo studies, the SI provides a valuable early indicator of a compound's selectivity and potential for a favorable therapeutic window. An SI value greater than 2 is generally considered indicative of selective activity.

Q4: What are the main challenges in the synthesis of this compound derivatives?

A4: The synthesis of this compound derivatives is complex due to the molecule's inherent structural features:

  • Axial Chirality: The hindered rotation around the biaryl bond connecting the naphthalene and isoquinoline rings creates stable atropisomers, which can be challenging to synthesize stereoselectively.

  • Steric Hindrance: The crowded nature of the biaryl linkage can lead to low yields in coupling reactions.

  • Multi-step Synthesis: The total synthesis is often lengthy and requires careful selection of protecting groups and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in Biaryl Coupling Reaction for Derivative Synthesis

  • Possible Cause: Steric hindrance around the coupling sites.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: Experiment with different palladium or nickel catalysts and phosphine-based ligands to find a system that is more tolerant of steric bulk.

    • Reaction Conditions Optimization: Vary the temperature, solvent, and reaction time. Microwave-assisted synthesis can sometimes improve yields for sterically hindered couplings.

    • Alternative Coupling Strategies: Consider alternative coupling reactions such as Suzuki, Stille, or Negishi couplings, as their tolerance for different functional groups and steric environments varies.

Issue 2: Difficulty in Separating Atropisomers of a New Derivative

  • Possible Cause: The synthesized atropisomers have very similar polarities.

  • Troubleshooting Steps:

    • Chiral Chromatography: Utilize chiral stationary phases (e.g., cellulose- or amylose-based columns) in HPLC or SFC (Supercritical Fluid Chromatography) for separation.

    • Method Development: Systematically screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) and additives.

    • Diastereomeric Salt Formation: If the derivative has a basic or acidic handle, react it with a chiral acid or base to form diastereomeric salts, which may be separable by conventional chromatography or crystallization.

Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays

  • Possible Cause: Poor solubility of the derivative in the assay medium.

  • Troubleshooting Steps:

    • Solvent Selection: Use a minimal amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

    • Solubility Enhancement: Consider formulating the derivative with solubility-enhancing excipients, although this is more common for in vivo studies.

    • Precipitation Check: Before adding the compound to the cells, visually inspect the diluted solutions for any signs of precipitation.

Experimental Protocols

Protocol 1: Representative O-Methylation of this compound

This protocol describes a general method for the O-methylation of a hydroxyl group on the this compound scaffold, a common derivatization strategy.

  • Materials:

    • This compound (or a hydroxylated precursor)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Methyl Iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous K₂CO₃ (3-5 equivalents) to the solution.

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (2-3 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified O-methylated derivative by NMR and mass spectrometry.

Protocol 2: Evaluation of In Vitro Cytotoxicity and Selectivity Index (SI)

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

    • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed both the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all wells and non-toxic to the cells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the derivative. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression analysis.

    • Calculate the Selectivity Index (SI): SI = CC50 (normal cells) / IC50 (cancer cells).

Data Presentation

Table 1: In Vitro Cytotoxicity and Selectivity Index of this compound Derivatives against A549 Human Lung Carcinoma Cells

CompoundModificationIC50 in A549 Cells (µM)CC50 in Normal Lung Fibroblasts (µM)Selectivity Index (SI)
This compoundParent Compound2.510.04.0
Derivative 1O-methylation1.815.08.3
Derivative 2N-acetylation5.220.84.0
Derivative 3C-5 Bromination0.95.46.0

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Validation & Comparative

Validating Antitumor Effects of Ancistrocladine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the naphthylisoquinoline alkaloid Ancistrocladine and its derivatives reveals significant in vitro anticancer activity. However, a notable gap exists in publicly available literature regarding its in vivo antitumor effects in mouse models. This guide provides a detailed comparison based on available data, including in vitro studies of this compound derivatives and in vivo data from a structurally related synthetic analogue, Toyaburgine, to offer valuable insights for researchers, scientists, and drug development professionals.

While direct in vivo validation of this compound in murine cancer models remains elusive in published studies, the potent cytotoxic effects observed in various cancer cell lines have established a strong foundation for its potential as an anticancer agent. This guide will delve into the existing preclinical evidence, focusing on the mechanisms of action and comparative efficacy of related compounds to inform future in vivo research.

In Vitro Antitumor Activity of this compound Derivatives

Several studies have highlighted the in vitro cytotoxicity of this compound derivatives against a range of cancer cell lines.

Dioncophylline A , a prominent naphthylisoquinoline alkaloid, has demonstrated potent cytotoxic effects against leukemia cells.[1] Its mechanism of action is primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of cancer cell proliferation, survival, and inflammation.[1]

Ancistrocladinium A , another derivative, has shown a potent apoptosis-inducing effect in multiple myeloma (MM) cell lines, including those resistant to proteasome inhibitors.[2] This suggests a potential therapeutic avenue for treating refractory MM.

Comparative In Vivo Antitumor Efficacy: The Case of Toyaburgine

In the absence of in vivo mouse model data for naturally occurring this compound compounds, we turn to a synthetic analogue, Toyaburgine , which was inspired by the structure of N,C-coupled naphthylisoquinoline alkaloids. A recent study has demonstrated its in vivo efficacy in preclinical models of pancreatic cancer.

Table 1: In Vivo Antitumor Efficacy of Toyaburgine in a Pancreatic Cancer Xenograft Model
CompoundMouse ModelCancer Cell LineTreatment RegimenTumor Growth Inhibition (%)Survival BenefitReference
Toyaburgine Subcutaneous XenograftMIA PaCa-250 mg/kg, i.p., dailySignificant tumor suppressionReduced cachexiaSemantic Scholar
Gemcitabine Subcutaneous XenograftMIA PaCa-250 mg/kg, i.p., twice weeklyModerate tumor suppression-Semantic Scholar
Toyaburgine + Gemcitabine Subcutaneous XenograftMIA PaCa-2Toyaburgine: 50 mg/kg, i.p., daily; Gemcitabine: 50 mg/kg, i.p., twice weeklyEnhanced tumor suppression compared to single agents-Semantic Scholar

Note: This data is based on a study of Toyaburgine, a synthetic analogue, and is presented as a comparative reference for the potential in vivo efficacy of structurally related natural compounds like this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings.

In Vivo Antitumor Study Protocol (Representative Example with Toyaburgine)
  • Cell Culture: Human pancreatic cancer cells (MIA PaCa-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment and allowed to acclimatize for one week before the experiment.

  • Tumor Cell Implantation: MIA PaCa-2 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using a digital caliper. The volume is calculated using the formula: (length × width^2) / 2.

  • Treatment: When the tumors reach an average volume of 100-150 mm^3, the mice are randomized into treatment groups (e.g., vehicle control, Toyaburgine, Gemcitabine, combination therapy). The drugs are administered via intraperitoneal (i.p.) injection according to the specified dosage and schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation animal_model Athymic Nude Mice animal_model->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Drug Administration randomization->treatment evaluation Efficacy Evaluation treatment->evaluation statistics Statistical Analysis evaluation->statistics

Experimental workflow for a mouse xenograft model.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to NFkB_inactive->NFkB_active release & activation DNA DNA NFkB_active->DNA translocation Gene_Expression Target Gene Expression DNA->Gene_Expression transcription This compound Dioncophylline A This compound->IKK inhibits

NF-κB signaling pathway and inhibition by Dioncophylline A.

Conclusion

The available preclinical data strongly suggest that this compound and its derivatives are promising candidates for anticancer drug development. The potent in vitro cytotoxicity and the well-defined mechanism of action targeting the NF-κB pathway provide a solid rationale for further investigation. While the absence of in vivo data in mouse models for the natural compounds is a clear research gap, the promising results from the synthetic analogue Toyaburgine underscore the therapeutic potential of this class of molecules. Future research should prioritize conducting comprehensive in vivo studies on various this compound derivatives in relevant mouse models of cancer to validate their antitumor efficacy and safety profiles, paving the way for potential clinical translation.

References

Ancistrocladine's Selective Strike: A Comparative Analysis of Its Cytotoxicity in Cancer and Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A compelling body of research highlights the potential of ancistrocladine and its related naphthylisoquinoline alkaloids as selective anticancer agents. These natural compounds exhibit significant cytotoxicity against a range of cancer cell lines while displaying markedly lower toxicity towards healthy primary cells, suggesting a promising therapeutic window. This guide provides a comparative analysis of the cytotoxic effects of these compounds, details the experimental methodologies used to evaluate them, and illustrates the proposed mechanism of action.

Quantitative Analysis of Cytotoxicity

Recent studies have quantified the cytotoxic effects of this compound's close analog, ancistrocladinium A, on various cancer cell lines and non-malignant primary cells. The data, summarized in the table below, clearly demonstrates a significant difference in the concentration required to inhibit the growth of cancer cells versus normal cells.

Cell TypeCell Line/Primary CellEC50 (µM)Reference
Cancer Cells
Multiple MyelomaMM1.S~0.2 - 0.3[1]
MM1.S (Ixazomib-resistant)~0.6[1]
L363~0.8 - 0.9[1]
L363 (Ixazomib-resistant)~0.9[1]
RPMI-8226~1.0[1]
U266~1.5[1]
JJN3~2.0[1]
INA-6~3.0[1]
AMO116.0[1]
AMO1 (Ixazomib-resistant)7.5[1]
Breast CancerMCF-7, MDA-MB-231Significant activity reported[2][3]
Leukemia, Lung & Skin CancerHL-60, LU-1, SK-MEL-25.0 - 6.8 µg/mL (for a related compound)[4]
Primary Cells
Peripheral Blood Mononuclear Cells (PBMCs)From healthy donors15.0 - 30.0[1]

Key Observation: The EC50 values for most multiple myeloma cell lines are in the low micromolar range (0.2-3 µM), while for normal peripheral blood mononuclear cells, the EC50 is significantly higher (15-30 µM)[1]. This indicates that ancistrocladinium A is approximately 5 to 150 times more toxic to these cancer cells than to the normal primary cells tested.

Experimental Protocols

The cytotoxic effects of this compound and its analogs are typically evaluated using established in vitro assays. The following is a generalized protocol based on common methodologies.

Cell Viability and Apoptosis Assay
  • Cell Culture: Human cancer cell lines (e.g., multiple myeloma cell lines) and peripheral blood mononuclear cells (PBMCs) from healthy donors are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., ancistrocladinium A) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using methods such as:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized, and the absorbance is measured.

  • Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curves to quantify the cytotoxicity of the compound.

Mechanism of Action: Induction of Apoptosis

Research indicates that naphthylisoquinoline alkaloids, including this compound, exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells[2][3]. The proposed mechanism involves the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.

A study on ancistrocladinium A in multiple myeloma cells suggests that the compound targets the RNA splicing machinery, leading to cellular stress[1]. This is supported by the induction of the activating transcription factor 4 (ATF4) and the ATM/H2AX pathway, both of which are key players in the cellular response to stress[1].

Further investigations into related naphthylisoquinoline alkaloids have shown that they induce apoptosis in breast cancer cells through the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production[2][3].

Below is a diagram illustrating the proposed experimental workflow for assessing cytotoxicity.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results culture_cancer Culture Cancer Cell Lines add_this compound Add this compound (Varying Concentrations) culture_cancer->add_this compound culture_primary Isolate & Culture Primary Cells (PBMCs) culture_primary->add_this compound flow_cytometry Annexin V/PI Staining (Flow Cytometry) add_this compound->flow_cytometry Incubate mtt_assay MTT Assay (Metabolic Activity) add_this compound->mtt_assay Incubate determine_ec50 Determine EC50/IC50 Values flow_cytometry->determine_ec50 mtt_assay->determine_ec50 compare_cytotoxicity Compare Cytotoxicity (Cancer vs. Primary) determine_ec50->compare_cytotoxicity

Experimental workflow for cytotoxicity assessment.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

G cluster_pathway This compound-Induced Apoptosis Pathway This compound This compound rna_splicing RNA Splicing Machinery This compound->rna_splicing cellular_stress Cellular Stress (e.g., Proteotoxic) rna_splicing->cellular_stress ros Increased ROS Production cellular_stress->ros stress_response ATF4 & ATM/H2AX Activation cellular_stress->stress_response mitochondria Mitochondrial Dysfunction ros->mitochondria stress_response->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed signaling pathway of this compound.

References

Cross-resistance studies with Ancistrocladine and established anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Naphthylisoquinoline Alkaloid Ancistrocladine and its Analogs in Overcoming Cross-Resistance to Established Anticancer Drugs

The emergence of multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. Tumors often develop cross-resistance to a broad spectrum of structurally and mechanistically unrelated anticancer drugs, rendering many conventional treatments ineffective. In the quest for novel therapeutic agents capable of circumventing MDR, natural products have emerged as a promising resource. Among these, this compound, a naphthylisoquinoline alkaloid isolated from plants of the Ancistrocladaceae family, and its related compounds have demonstrated significant potential in exerting cytotoxic effects on drug-resistant cancer cells. This guide provides a comparative analysis of the performance of this compound and its analogs against established anticancer drugs, supported by experimental data on their cytotoxicity and insights into their mechanisms of action.

Quantitative Comparison of Cytotoxicity

The efficacy of this compound and its related naphthylisoquinoline alkaloids has been evaluated against various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of drug potency, from several key studies.

CompoundCell LineResistance PhenotypeIC50 (µM)Reference DrugReference Drug IC50 (µM) in Resistant LineFold Resistance (Reference Drug)
Dioncophylline A CCRF-CEMSensitive (Leukemia)1.2Doxorubicin--
Dioncophylline A CEM/ADR5000Multidrug-Resistant (Leukemia, P-gp overexpression)1.2Doxorubicin>100>580
Ancistrocladinium A MM.1SSensitive (Multiple Myeloma)~2-4Bortezomib--
Ancistrocladinium A 8226/R5Proteasome Inhibitor-Resistant (Multiple Myeloma)~4-6BortezomibResistant-
Ancistrocline PLC/PRF/5HepatomaNot specified, but showed dose-dependent decrease in viabilityNot specified--
4'-methoxy-5-epi-ancistecrorine A1 HL-60Leukemia5.0 µg/mLNot specified--
4'-methoxy-5-epi-ancistecrorine A1 LU-1Lung Cancer6.5 µg/mLNot specified--
4'-methoxy-5-epi-ancistecrorine A1 SK-MEL-2Melanoma6.8 µg/mLNot specified--

Table 1: Comparative Cytotoxicity of this compound Analogs and Doxorubicin in Sensitive and Multidrug-Resistant Leukemia Cells. This table highlights the ability of Dioncophylline A to overcome P-glycoprotein-mediated resistance to Doxorubicin.

CompoundCell LineResistance PhenotypeIC50 (µM)Reference Drug
Ancistrocladinium A INA-6Multiple MyelomaPotent (stronger than Melphalan)Melphalan
Dioncophylline A INA-6Multiple MyelomaPotent (stronger than Melphalan)Melphalan

Table 2: Potency of this compound Analogs in Multiple Myeloma Cells. This table indicates the high potency of these compounds against multiple myeloma, even when compared to the standard-of-care drug Melphalan.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, its analogs, or established anticancer drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Cells are treated with the compounds of interest, and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each sample is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Studies on this compound and its analogs suggest that their ability to overcome drug resistance is linked to their modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers and contributes to drug resistance. Dioncophylline A has been shown to inhibit the NF-κB signaling pathway. This inhibition is thought to re-sensitize resistant cancer cells to the apoptotic effects of chemotherapeutic agents.

NF_kB_Pathway_Inhibition This compound This compound (Dioncophylline A) IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Inhibits NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Figure 1. this compound inhibits the NF-κB pathway.

Induction of G2/M Cell Cycle Arrest and Autophagy

Dioncophylline A has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis. Furthermore, it can trigger autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (Sensitive & Resistant) treatment Treat with this compound or Control Drugs start->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt western Western Blot (Protein Expression) treatment->western flow Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow data_analysis Determine IC50 Values, Analyze Protein Levels, Assess Cell Cycle Distribution mtt->data_analysis western->data_analysis flow->data_analysis conclusion Evaluate Cross-Resistance & Mechanism of Action data_analysis->conclusion

Figure 2. Experimental workflow for cross-resistance studies.

Conclusion

This compound and its related naphthylisoquinoline alkaloids demonstrate significant promise as anticancer agents, particularly in the context of multidrug resistance. The available data indicates that these compounds can effectively kill cancer cells that are resistant to conventional chemotherapeutics like doxorubicin and proteasome inhibitors. Their mechanism of action appears to involve the modulation of critical signaling pathways such as NF-κB, leading to cell cycle arrest and autophagy. Further comprehensive studies directly comparing a wider range of this compound compounds against a standardized panel of established anticancer drugs across diverse resistant cancer cell lines are warranted to fully elucidate their therapeutic potential and to pave the way for their clinical development.

References

Unraveling the Enigma of Ancistrocladine: A Comparative Analysis of its Antimalarial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against malaria, the quest for novel therapeutic agents with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. Ancistrocladine, a naphthylisoquinoline alkaloid derived from plants of the Ancistrocladaceae family, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's proposed mechanism of action with that of established antimalarial drugs, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial therapies.

A New Paradigm in Antimalarial Action: Targeting Heme Detoxification

While the precise mechanism of this compound is still under investigation, compelling evidence from studies on structurally related naphthylisoquinoline alkaloids, such as dioncophylline C, suggests a primary mode of action centered on the disruption of heme detoxification in the malaria parasite.[1] This mechanism bears resemblance to that of the quinoline-based antimalarials.

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. It is hypothesized that this compound and its analogues form a complex with ferriprotoporphyrin IX (heme), thereby inhibiting the heme polymerization process.[1] This leads to an accumulation of toxic free heme within the parasite, inducing oxidative stress and ultimately causing parasite death.

This compound vs. a Panel of Known Antimalarials: A Mechanistic Showdown

To fully appreciate the potential of this compound, its mechanism must be viewed in the context of existing antimalarial drugs.

Drug ClassPrimary Mechanism of ActionKey Molecular Target(s)
This compound (Naphthylisoquinoline Alkaloids) Inhibition of heme polymerization.[1]Ferriprotoporphyrin IX (heme)
Quinolines (e.g., Chloroquine, Mefloquine) Accumulate in the parasite's food vacuole and interfere with heme detoxification by inhibiting heme polymerase.Heme polymerase
Artemisinins (e.g., Artemisinin, Artesunate) Activated by heme iron to generate reactive oxygen species (ROS) that damage parasite proteins and lipids.Multiple targets, including PfATP6 (a SERCA-type calcium pump)
Antifolates (e.g., Pyrimethamine, Proguanil) Inhibit key enzymes in the folate biosynthesis pathway, disrupting DNA synthesis.Dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS)
Atovaquone Inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.Cytochrome bc1 complex

Quantitative Comparison of Antimalarial Activity

The in vitro efficacy of this compound and its analogues has been demonstrated against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The following table summarizes available IC50 values for relevant naphthylisoquinoline alkaloids in comparison to standard antimalarials.

Compound/DrugP. falciparum StrainIC50 (µM)Reference
Ancistrocladinium ANF54 (sensitive)< 10[2]
Ancistrocladinium AK1 (resistant)< 10[2]
Ancistrocladinium AW2 (resistant)< 10[2]
Ealamine ANF54 (sensitive)< 10[2]
Ealamine AK1 (resistant)< 10[2]
Ealamine AW2 (resistant)< 10[2]
Dioncophylline Cin vivo ED50 (P. berghei)10.71 mg/kg/day (oral)[3]
Dioncopeltine Ain vivo (P. berghei)Suppressed parasitemia at 50 mg/kg/day (oral)[3]
Chloroquine3D7 (sensitive)~0.01
ChloroquineK1 (resistant)~0.2
Artemisinin3D7 (sensitive)~0.005-
Mefloquine3D7 (sensitive)~0.02-

Note: Direct comparative IC50 values for a single this compound compound against a full panel of strains alongside all comparator drugs in the same study are not yet available in the public domain. The data presented is a compilation from various sources.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.

  • Drug Dilution: Test compounds are serially diluted in 96-well plates.

  • Incubation: Infected erythrocytes are added to the wells and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.

  • Data Analysis: IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Reaction Mixture: A solution of hemin chloride is prepared in a suitable buffer.

  • Compound Addition: The test compound at various concentrations is added to the hemin solution.

  • Initiation of Polymerization: The reaction is initiated by adjusting the pH to simulate the acidic environment of the parasite's food vacuole.

  • Incubation: The mixture is incubated to allow for β-hematin formation.

  • Quantification: The amount of β-hematin formed is quantified by spectrophotometry after a series of washing and centrifugation steps.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizing the Mechanisms of Action

To further elucidate the distinct pathways targeted by this compound and other antimalarials, the following diagrams illustrate their proposed mechanisms.

Antimalarial_Mechanisms cluster_this compound This compound cluster_Chloroquine Chloroquine cluster_Artemisinin Artemisinin This compound This compound Heme_Polymerization_A Heme Polymerization This compound->Heme_Polymerization_A Inhibits Hemozoin_A Hemozoin (Non-toxic) Heme_Polymerization_A->Hemozoin_A Heme_A Toxic Free Heme Heme_A->Heme_Polymerization_A Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibits Hemozoin_C Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin_C Heme_C Toxic Free Heme Heme_C->Heme_Polymerase Artemisinin Artemisinin Heme_Fe2 Heme Iron (Fe2+) Artemisinin->Heme_Fe2 Activated by ROS Reactive Oxygen Species Heme_Fe2->ROS Generates Parasite_Damage Parasite Damage ROS->Parasite_Damage

Caption: Comparative mechanisms of this compound, Chloroquine, and Artemisinin.

Experimental_Workflow_IC50 Start Start: In Vitro Culture of P. falciparum Drug_Prep Prepare Serial Dilutions of Test Compound Start->Drug_Prep Incubation Incubate Parasites with Compound (72h) Drug_Prep->Incubation Lysis_Staining Lyse Cells and Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Value Fluorescence_Reading->Data_Analysis

Caption: Workflow for determining the in vitro IC50 of antimalarial compounds.

Conclusion and Future Directions

This compound and its related naphthylisoquinoline alkaloids represent a promising class of antimalarial compounds with a mechanism of action that appears to be centered on the inhibition of heme detoxification. This mode of action is particularly significant as it is shared by the clinically important quinoline drugs, yet the unique chemical scaffold of this compound may offer advantages in overcoming existing resistance mechanisms.

Further research is imperative to:

  • Precisely elucidate the molecular interactions between this compound and its target.

  • Conduct comprehensive in vivo efficacy and toxicity studies.

  • Perform direct, head-to-head comparative studies against a wide range of drug-resistant P. falciparum strains.

The continued investigation of this compound and its derivatives holds the potential to deliver a new generation of antimalarial drugs, a critical need in the global effort to eradicate malaria.

References

Validating the Molecular Targets of Ancistrocladine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ancistrocladine's performance against other alternatives, supported by experimental data. We delve into the molecular targets of this promising naphthylisoquinoline alkaloid and its impact on cellular pathways, offering insights into its potential as an anti-cancer agent.

This compound, a naturally occurring alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. Understanding its precise molecular targets and mechanism of action is crucial for its development as a therapeutic agent. This guide synthesizes available data to compare this compound with established anti-cancer drugs, particularly Vinca alkaloids, and details the experimental approaches used to validate its cellular targets.

Performance Comparison: this compound vs. Alternatives

While direct comparative studies between this compound and other anti-cancer agents are limited, we can infer its potential efficacy by examining its mechanism of action alongside well-characterized drugs like Vinca alkaloids (e.g., Vincristine, Vinblastine).

FeatureThis compound & Related AlkaloidsVinca Alkaloids
Primary Molecular Target RNA-splicing-associated proteins (potential)Tubulin
Cellular Pathway Induction of proteotoxic and oxidative stress, leading to apoptosis via ATF4 and ATM/H2AX pathways.Disruption of microtubule dynamics, leading to M-phase cell cycle arrest and apoptosis.
Mechanism of Action Targets cellular stress regulation.Inhibits microtubule polymerization.
Reported Effects Potent apoptosis-inducing effect in multiple myeloma cell lines, including those resistant to proteasome inhibitors.Effective against various leukemias, lymphomas, and solid tumors.

Note: The molecular targets for this compound are still under investigation, with current evidence pointing towards proteins involved in RNA splicing based on studies with the related compound, Ancistrocladinium A.

Validated Molecular Targets and Cellular Pathways of this compound

Recent studies on Ancistrocladinium A, a closely related N,C-coupled naphthylisoquinoline alkaloid, have provided significant insights into the potential molecular targets and mechanisms of this compound.

Mass spectrometry analysis using biotinylated Ancistrocladinium A revealed an enrichment of RNA-splicing-associated proteins as potential molecular targets. This suggests that this compound may exert its cytotoxic effects by interfering with the proper processing of RNA, a critical step in gene expression.

The engagement of these targets triggers a cascade of cellular events, primarily centered around the induction of cellular stress. Key signaling pathways implicated in this compound-induced apoptosis include:

  • Integrated Stress Response: Characterized by the strong induction of Activating Transcription Factor 4 (ATF4) . ATF4 is a key transcription factor that responds to various cellular stresses, and its sustained activation can promote apoptosis.

  • DNA Damage Response: Evidenced by the activation of the ATM/H2AX pathway . This pathway is a critical sensor of DNA damage and, when activated, can halt the cell cycle and initiate apoptosis.

The culmination of these stress responses is the induction of apoptosis , or programmed cell death, in cancer cells. This has been observed even in cancer cell lines that have developed resistance to other anti-cancer drugs like proteasome inhibitors.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Ancistrocladine_Pathway This compound This compound RNA_Splicing_Proteins RNA-Splicing- Associated Proteins This compound->RNA_Splicing_Proteins Inhibition Proteotoxic_Stress Proteotoxic Stress RNA_Splicing_Proteins->Proteotoxic_Stress Oxidative_Stress Oxidative Stress Proteotoxic_Stress->Oxidative_Stress ATF4 ATF4 Induction Proteotoxic_Stress->ATF4 ATM_H2AX ATM/H2AX Pathway Activation Oxidative_Stress->ATM_H2AX Apoptosis Apoptosis ATF4->Apoptosis ATM_H2AX->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols for Target Validation

Validating the molecular targets of a novel compound like this compound requires a multi-faceted approach employing various biochemical and cell-based assays.

Cytotoxicity and Apoptosis Assays
  • MTT or Resazurin Assay (for Cytotoxicity):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24-72 hours.

    • Add MTT or resazurin solution and incubate until a color change is observed.

    • Measure the absorbance or fluorescence to determine cell viability and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Annexin V/Propidium Iodide Staining (for Apoptosis):

    • Treat cells with this compound at the desired concentration and time point.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Identification and Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment.

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein. An increase in the thermal stability of a protein in the presence of this compound indicates direct binding.

The workflow for a typical CETSA experiment is depicted below.

CETSA_Workflow Start Intact Cells Treatment Treat with this compound or Vehicle Start->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble fraction by Western Blot or Mass Spec Centrifugation->Analysis End Target Engagement Confirmation Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cell Cycle Analysis
  • **Propidium Iodide

A Comparative Analysis of the Biological Activities of Ancistrocladine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ancistrocladine Stereoisomers' Performance with Supporting Experimental Data.

The unique structural characteristics of naphthylisoquinoline alkaloids, particularly the this compound family, have positioned them as promising candidates in the search for novel therapeutic agents. The axial chirality and multiple stereocenters inherent in these molecules give rise to a variety of stereoisomers, each with the potential for distinct biological activity. This guide provides a comparative study of the anti-HIV, antimalarial, and cytotoxic activities of various this compound stereoisomers, supported by experimental data and detailed methodologies.

Comparative Biological Activity of this compound Stereoisomers

The biological efficacy of this compound stereoisomers is profoundly influenced by their three-dimensional arrangement. Variations in stereochemistry can dramatically alter the interaction of these molecules with their biological targets, leading to significant differences in their therapeutic potential and toxicity. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for several this compound stereoisomers against HIV, Plasmodium falciparum, and various cancer cell lines.

StereoisomerHIV-1 StrainIC₅₀ (µM)Citation
Michellamine ARF0.23
Michellamine BRF0.11
Michellamine CRF0.45
Dioncophylline F--

Table 1: Comparative Anti-HIV Activity of this compound Stereoisomers. Lower IC₅₀ values indicate greater potency.

StereoisomerP. falciparum StrainIC₅₀ (µM)Citation
Dioncophylline FK1 (chloroquine-resistant)0.028
Mbandakamine A--
Mbandakamine B--

Table 2: Comparative Antimalarial Activity of this compound Stereoisomers. Lower IC₅₀ values indicate greater potency.

StereoisomerCell LineIC₅₀ (µM)Citation
This compoundP-3881.8
HamatineP-388>10

Table 3: Comparative Cytotoxicity of this compound Stereoisomers. Lower IC₅₀ values indicate greater cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-HIV Activity Assay (HIV-1 Reverse Transcriptase Inhibition)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.

Materials:

  • EnzChek® Reverse Transcriptase Assay Kit

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (this compound stereoisomers)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture containing a poly(A) RNA template and a d(T)₁₆ primer according to the kit instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate solvent.

  • Assay Reaction: In a 96-well plate, combine the reaction mixture, the test compound at various concentrations, and the HIV-1 RT enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for the reverse transcription reaction to occur.

  • Quantification: Measure the amount of newly synthesized DNA using a fluorescent or colorimetric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Antimalarial Activity Assay (Plasmodium falciparum Lactate Dehydrogenase (pLDH) Assay)

This assay measures the activity of parasite-specific lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)

  • Human red blood cells

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test compounds (this compound stereoisomers)

  • 96-well microtiter plates

  • pLDH assay reagents (Malstat reagent, NBT/PES solution)

  • Microplate reader

Procedure:

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Drug Exposure: In a 96-well plate, add the parasitized red blood cells and the test compounds at various concentrations. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.

  • Cell Lysis: Lyse the red blood cells to release the parasite pLDH.

  • pLDH Reaction: Add the pLDH assay reagents to the plate and incubate in the dark. The pLDH enzyme catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (NBT) to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the negative control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating the biological activity of this compound stereoisomers, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Isolation Isolation/Synthesis of Stereoisomers Purification Purification & Characterization Isolation->Purification Stock Stock Solution Preparation Purification->Stock AntiHIV Anti-HIV Assay Stock->AntiHIV Antimalarial Antimalarial Assay Stock->Antimalarial Cytotoxicity Cytotoxicity Assay Stock->Cytotoxicity IC50 IC50 Determination AntiHIV->IC50 Antimalarial->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Conclusion Conclusion SAR->Conclusion Identification of Lead Compounds

Caption: Experimental workflow for the comparative biological evaluation of this compound stereoisomers.

HIV_RT_Inhibition cluster_0 HIV Replication Cycle cluster_1 Inhibition by this compound Stereoisomer ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT ViralDNA Viral DNA RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration This compound This compound Stereoisomer Binding Binding to Allosteric Site of RT This compound->Binding Binding->RT Conformational Change Inhibition Inhibition of DNA Synthesis Binding->Inhibition

Caption: Proposed mechanism of HIV-1 Reverse Transcriptase inhibition by this compound stereoisomers.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ancistrocladine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged with the promising therapeutic potential of Ancistrocladine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a potent naphthylisoquinoline alkaloid with significant biological activity, including antimalarial and antiviral properties, this compound and its associated waste require meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste streams.

Core Principles of this compound Waste Management

Given the bioactive and potentially cytotoxic nature of this compound, all waste materials contaminated with this compound must be treated as hazardous. The primary disposal method for such compounds is high-temperature incineration through a licensed hazardous waste disposal facility. Under no circumstances should this compound waste be disposed of in standard laboratory trash, poured down the drain, or sent to a landfill.

Quantitative Data Summary for this compound Disposal

ParameterGuidelineRationale
Waste Segregation Designated, clearly labeled, purple waste containersPrevents cross-contamination and ensures proper handling as cytotoxic waste.
Container Type Leak-proof, rigid, and chemically compatible containersEnsures safe containment and transport.
Labeling "Hazardous Waste - Cytotoxic," "this compound Waste," and relevant hazard symbolsCommunicates the specific hazards to all handlers.
Storage Secure, designated area away from incompatible materialsMinimizes the risk of accidental spills or reactions.
Disposal Method High-temperature incineration by a certified hazardous waste contractorEnsures complete destruction of the bioactive compound.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE at all times, including a lab coat, safety glasses, and nitrile gloves.

  • For handling pure compound or creating concentrated solutions, consider double-gloving and using a chemical fume hood.

2. Waste Segregation at the Source:

  • Designate a specific, labeled hazardous waste container for all this compound-contaminated materials. This includes:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated consumables (e.g., gloves, bench paper).

    • Solutions containing this compound.

3. Packaging of this compound Waste:

  • Solid Waste: Place all contaminated solid materials directly into a designated, rigid, leak-proof hazardous waste container lined with a purple bag.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for cytotoxic waste.

4. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste - Cytotoxic."

    • The primary constituent: "this compound."

    • An accumulation start date.

    • The appropriate hazard pictograms.

5. Storage of Waste:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a contracted, certified hazardous waste disposal company.

  • Ensure all institutional and regulatory paperwork is completed accurately.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE GenerateWaste Generate this compound Waste PPE->GenerateWaste Segregate Segregate at Source GenerateWaste->Segregate CollectSolid Collect Solid Waste in Lined Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Compatible Container Segregate->CollectLiquid Label Label Container Correctly CollectSolid->Label CollectLiquid->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Incineration by Certified Vendor ContactEHS->Incineration

Caption: this compound Disposal Workflow

This procedural diagram outlines the necessary steps from personal protective equipment to final incineration for the safe disposal of this compound waste.

By adhering to these rigorous disposal protocols, research facilities can ensure a safe working environment and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.

Personal protective equipment for handling Ancistrocladine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ancistrocladine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound, a biologically active naphthylisoquinoline alkaloid. Due to its potent biological activity and the potential for cytotoxicity, this compound must be handled with the utmost care in a laboratory setting. The following procedures are based on best practices for handling potent and potentially hazardous compounds.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

Activity Required PPE Notes
Weighing and Preparing Solutions - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Chemical Splash Goggles- FFP3 or N95 RespiratorAll operations involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood.
Handling Dilute Solutions - Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsWork should still be conducted with care to avoid splashes and aerosol generation.
Cell Culture and in vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard cell culture aseptic techniques should be followed in a biological safety cabinet.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Chemical Splash GogglesUse caution when handling contaminated waste to prevent secondary exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure and ensure the integrity of the research. The following workflow outlines the key steps from receipt of the compound to its final use in experiments.

Ancistrocladine_Handling_Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Management Receipt Receive Compound Storage Store in a Secure, Ventilated Area Receipt->Storage Inspect for damage Weighing Weigh Solid (in fume hood) Storage->Weighing Dissolving Prepare Stock Solution (in fume hood) Weighing->Dissolving Dilution Prepare Working Solutions Dissolving->Dilution Experiment Perform Experiment Dilution->Experiment Waste_Collection Collect Contaminated Waste Experiment->Waste_Collection Waste_Disposal Dispose as Hazardous Chemical Waste Waste_Collection->Waste_Disposal

This compound Handling Workflow.

Experimental Protocols: Safe Handling Procedures

Weighing Solid this compound
  • Preparation: Don the appropriate PPE as outlined in the table above (Double Nitrile Gloves, Disposable Gown, Goggles, and Respirator).

  • Fume Hood: Ensure the chemical fume hood is functioning correctly.

  • Weighing: Use a tared weigh boat to carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

Preparation of Stock Solutions
  • Solvent Addition: In the chemical fume hood, carefully add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Cap the vessel securely and mix by inversion or vortexing until the solid is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution in a properly sealed and labeled container in a secure location, such as a designated refrigerator or freezer.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

  • Solid Waste: Contaminated gloves, gowns, weigh boats, pipette tips, and wipes.

  • Liquid Waste: Unused or leftover solutions of this compound.

  • Sharps: Contaminated needles and syringes.

The following diagram illustrates the proper segregation of waste.

Ancistrocladine_Disposal_Plan cluster_waste_streams Waste Generation cluster_waste_containers Waste Collection Solid_Waste Contaminated Solids (Gloves, Gowns, Wipes) Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Unused Solutions Liquid_Container Labeled Hazardous Liquid Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

This compound Waste Disposal Plan.
Disposal Procedure

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Sharps: Dispose of all contaminated sharps in a puncture-resistant sharps container.

  • Final Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancistrocladine
Reactant of Route 2
Ancistrocladine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.